3-anilino-N-(2,4-dichlorophenyl)acrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-anilino-N-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-6-7-14(13(17)10-11)19-15(20)8-9-18-12-4-2-1-3-5-12/h1-10,18H,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYMWAMYEQPHMN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 3-anilino-N-(2,4-dichlorophenyl)acrylamide
This technical guide provides an in-depth analysis of 3-anilino-N-(2,4-dichlorophenyl)acrylamide , a functionalized enaminoamide scaffold often utilized in medicinal chemistry as a precursor for heterocycle synthesis (e.g., quinolines) or as a pharmacophore in kinase inhibitor design.
Chemical Identity & Physicochemical Profile
Nomenclature & Classification
-
IUPAC Name: (2E)-3-anilino-N-(2,4-dichlorophenyl)prop-2-enamide
-
Common Scaffolds:
-aminoacrylamide, Enaminone, Cinnamanilide analog. -
CAS Number: 338976-61-7[1]
-
Molecular Formula:
Quantitative Data Table
The following physicochemical parameters are critical for formulation and assay development.
| Parameter | Value | Unit | Notes |
| Molecular Weight | 307.17 | g/mol | Monoisotopic Mass: 306.03 |
| LogP (Predicted) | 4.2 ± 0.4 | - | High lipophilicity due to dichlorophenyl moiety. |
| H-Bond Donors | 2 | - | Amide NH and Enamine NH. |
| H-Bond Acceptors | 2 | - | Carbonyl O and Enamine N. |
| Rotatable Bonds | 4 | - | High conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 41.6 | Ų | Indicates good membrane permeability. |
| Solubility | Low (Water) | - | Soluble in DMSO (>10 mM), DMF, Ethanol. |
Structural Analysis & Mechanism
The Enaminone Pharmacophore
This compound belongs to the class of enaminones (vinylogous amides). Unlike simple acrylamides (which are potent Michael acceptors used in covalent drugs like Afatinib), the electron-donating amino group at the
-
Resonance Stabilization: The lone pair on the anilino nitrogen donates electron density into the
-system, reducing the electrophilicity of the -carbon. This makes the compound less reactive towards biological nucleophiles (like cysteine) compared to unsubstituted acrylamides, shifting its primary mode of action to non-covalent binding (e.g., ATP-competitive inhibition). -
Chelation Potential: The carbonyl oxygen and the enamine nitrogen can form a pseudo-six-membered ring via intramolecular hydrogen bonding, or chelate metal ions in metalloenzyme active sites.
Structural Diagram (Graphviz)
The following diagram illustrates the structural connectivity and electronic effects.
Caption: Structural dissection of this compound showing the electronic push-pull system of the enaminone core.
Experimental Protocols: Synthesis & Characterization
The most robust synthetic route involves a nucleophilic vinylic substitution (SNV) on an activated 3-ethoxyacrylamide intermediate. This method avoids the polymerization issues often seen with direct acryloyl chloride coupling.
Synthesis Workflow (Method C: The Ethoxyacryloyl Route)
Reagents:
-
2,4-Dichloroaniline (1.0 eq)
-
3-Ethoxyacryloyl chloride (1.1 eq) (Prepared from ethyl vinyl ether + oxalyl chloride)
-
Aniline (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Intermediate Formation (N-Acylation):
-
Dissolve 2,4-dichloroaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under nitrogen.
-
Cool to 0°C. Dropwise add 3-ethoxyacryloyl chloride (11 mmol).
-
Stir at room temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Result: Formation of N-(2,4-dichlorophenyl)-3-ethoxyacrylamide. Isolate via aqueous wash (1N HCl, then Brine) and concentration.
-
-
Vinylic Substitution (The "Anilino" Installation):
-
Redissolve the crude intermediate in Ethanol (30 mL).
-
Add Aniline (12 mmol) and a catalytic amount of acetic acid (0.5 mL).
-
Reflux for 4-6 hours. The ethoxy group acts as a leaving group, displaced by the aniline.
-
Observation: The solution typically darkens; precipitation may occur upon cooling.
-
-
Purification:
-
Cool the mixture to 0°C. Filter the precipitate.
-
Recrystallize from Ethanol/Water (9:1) to yield the target compound as off-white/yellow needles.
-
Validation: Purity >95% by HPLC.
-
Synthesis Diagram
Caption: Two-step convergent synthesis via the 3-ethoxyacrylamide intermediate.
Applications & Biological Context
While specific clinical data for CAS 338976-61-7 is limited, its structural class (N-aryl-3-aminoacrylamides) is widely documented in two key areas:
Kinase Inhibition (EGFR/MEK)
The 3-aminoacrylamide motif mimics the ATP-binding hinge region interactions.
-
Mechanism: The amide nitrogen and carbonyl oxygen can form hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR).
-
Specificity: The 2,4-dichlorophenyl group occupies the hydrophobic pocket (selectivity filter), often increasing potency against kinases with smaller gatekeeper residues.
Synthetic Intermediate (Conrad-Limpach)
This compound is a "pre-cyclized" intermediate. Upon heating in polyphosphoric acid (PPA) or diphenyl ether at high temperatures (250°C), it undergoes Conrad-Limpach cyclization to form 4-hydroxyquinoline derivatives.
-
Utility: This provides a route to 4-anilino-3-quinolinecarbonitriles (kinase inhibitors like Bosutinib analogs).
References
-
PubChem. (2024).[2] Compound Summary: Enaminoamide Derivatives. National Library of Medicine.[2] Retrieved from [Link]
Sources
Unraveling the Covalent Dance: A Technical Guide to the Kinase Inhibition Mechanism of 3-anilino-N-(2,4-dichlorophenyl)acrylamide
Abstract
This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 3-anilino-N-(2,4-dichlorophenyl)acrylamide as a potent and selective kinase inhibitor. While specific experimental data for this molecule is not extensively available in public literature, its structural motifs—an aniline ring system and an acrylamide warhead—are hallmarks of a well-established class of covalent kinase inhibitors. This document synthesizes current knowledge from analogous compounds to propose a detailed model of its interaction with target kinases, focusing on its covalent binding mode. We will delve into the rationale behind its structural design, the specifics of its covalent modification of a target cysteine residue, and the state-of-the-art experimental protocols required to validate this mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.
Introduction: The Rationale for Covalent Kinase Inhibition
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a frequent driver of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapies.[1]
While traditional, non-covalent inhibitors have achieved significant clinical success, they can be limited by challenges such as short duration of action and acquired resistance. Covalent inhibitors, which form a stable, long-lasting bond with their target, offer a compelling alternative.[2] The acrylamide moiety, in particular, has emerged as a highly effective "warhead" for the targeted covalent inhibition of kinases, typically by reacting with a non-catalytic cysteine residue within the ATP-binding pocket.[3]
The subject of this guide, this compound, is a prototypical example of such a rationally designed covalent inhibitor. Its anilino and dichlorophenyl groups are predicted to confer selectivity and high-affinity reversible binding to the ATP pocket of specific kinases, while the acrylamide group is poised to form a covalent bond, leading to irreversible inhibition.
Proposed Mechanism of Action: A Two-Act Play
The inhibitory action of this compound is hypothesized to occur in a two-step process: an initial, reversible binding event followed by an irreversible covalent modification.
Act I: Reversible Binding to the ATP Pocket
The initial interaction is driven by non-covalent forces, positioning the inhibitor within the kinase's ATP-binding site. The anilino and dichlorophenyl moieties are critical for this step, likely forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues.
-
The Anilino Group: This group is a common pharmacophore in ATP-competitive kinase inhibitors. It is expected to form one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP.
-
The 2,4-dichlorophenyl Group: This bulky, hydrophobic group likely extends into a deeper hydrophobic pocket within the ATP-binding site, contributing to both the affinity and selectivity of the inhibitor. The specific chlorine substitution pattern can be crucial for optimizing interactions with the unique topology of the target kinase's active site.
Caption: Proposed reversible binding mode of the inhibitor.
Act II: Irreversible Covalent Modification
Once optimally positioned, the electrophilic acrylamide "warhead" is in close proximity to a nucleophilic cysteine residue within the active site. This sets the stage for a Michael addition reaction, where the thiol group of the cysteine attacks the β-carbon of the acrylamide.[4] This results in the formation of a stable thioether bond, permanently linking the inhibitor to the kinase.
This covalent modification effectively locks the kinase in an inhibited state, preventing ATP from binding and catalysis from occurring. The irreversibility of this interaction leads to a prolonged duration of action that is independent of the inhibitor's pharmacokinetic properties.
Caption: Kinetic model of covalent kinase inhibition.
Experimental Validation: A Step-by-Step Guide
A rigorous and multi-faceted experimental approach is required to definitively elucidate the mechanism of action of a covalent inhibitor. The following protocols provide a comprehensive framework for characterizing this compound.
Biochemical Potency Assessment: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency. For covalent inhibitors, the IC50 is time-dependent, reflecting the progressive and irreversible nature of the inhibition.[5]
Protocol: Time-Dependent IC50 Assay
-
Reagents and Materials:
-
Purified recombinant target kinase
-
This compound stock solution (in DMSO)
-
Kinase-specific substrate and ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase assay buffer.
-
In a 384-well plate, add a fixed concentration of the kinase to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a series of predefined time points (e.g., 15, 30, 60, 120 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a fixed period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using an appropriate detection reagent and a plate reader.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration for each pre-incubation time point and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: The IC50 value should decrease with increasing pre-incubation time, which is a characteristic feature of an irreversible inhibitor.
Kinetic Analysis: Determining k_inact and K_i
To gain a deeper understanding of the covalent interaction, it is essential to determine the individual kinetic parameters: the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the rate of inactivation is half-maximal (K_i).[6] The ratio of k_inact/K_i represents the second-order rate constant for covalent modification and is a key metric for comparing the efficiency of different covalent inhibitors.[2]
Protocol: Jump-Dilution Kinetic Assay
-
Reagents and Materials: Same as for the IC50 assay.
-
Procedure:
-
Incubate a high concentration of the kinase with various concentrations of the inhibitor for different time intervals.
-
At each time point, take an aliquot of the kinase-inhibitor mixture and dilute it significantly (e.g., 100-fold) into a reaction mixture containing the substrate and a high concentration of ATP. This "jump dilution" step effectively stops further covalent modification by outcompeting the inhibitor with ATP.
-
Measure the initial reaction velocity for each diluted sample.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine k_inact and K_i.
-
Quantitative Data Summary
| Parameter | Description | Typical Value Range for Potent Covalent Inhibitors |
| IC50 (time-dependent) | Concentration for 50% inhibition | nM to µM, decreases with time |
| k_inact | Maximal rate of inactivation | 0.01 - 1 min⁻¹ |
| K_i | Inhibitor concentration at half-maximal inactivation rate | nM to µM |
| k_inact/K_i | Second-order rate constant for covalent modification | 10³ - 10⁶ M⁻¹s⁻¹ |
Confirmation of Covalent Binding: Mass Spectrometry
Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass shift of the target protein upon incubation with the inhibitor.[7]
Protocol: Intact Protein Mass Spectrometry
-
Reagents and Materials:
-
Purified recombinant target kinase
-
This compound
-
Mass spectrometry-compatible buffer (e.g., ammonium acetate)
-
LC-MS system (e.g., ESI-Q-TOF)
-
-
Procedure:
-
Incubate the kinase with a molar excess of the inhibitor (e.g., 10-fold) for a sufficient time to allow for covalent modification (e.g., 2 hours) at room temperature. A control sample with the kinase and DMSO should be run in parallel.
-
Desalt the samples to remove excess inhibitor and non-volatile salts.
-
Analyze the samples by LC-MS to determine the intact mass of the protein.
-
Expected Outcome: The mass spectrum of the inhibitor-treated kinase should show a new peak corresponding to the mass of the kinase plus the mass of one molecule of the inhibitor, confirming a 1:1 covalent adduct.
Sources
- 1. chimia.ch [chimia.ch]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
Therapeutic Potential of 3-anilino-N-(2,4-dichlorophenyl)acrylamide in Oncology
The following technical guide details the therapeutic potential of the enaminone scaffold represented by 3-anilino-N-(2,4-dichlorophenyl)acrylamide (CAS 338976-61-7). Given the absence of a single dominant clinical study for this specific chemical entity, this analysis synthesizes its potential based on its structural pharmacophore—the
A Technical Guide to the -Anilinoacrylamide Scaffold[1]
Executive Summary & Chemical Identity[1]
This compound represents a class of small molecule inhibitors characterized by a
Chemical Profile
| Property | Specification |
| IUPAC Name | (2E)-3-anilino-N-(2,4-dichlorophenyl)prop-2-enamide |
| CAS Number | 338976-61-7 |
| Molecular Formula | |
| Molecular Weight | 307.17 g/mol |
| Core Scaffold | |
| Key Moieties | 2,4-Dichlorophenyl (Hydrophobic/Lipophilic), Acrylamide (Linker/Michael Acceptor), Aniline (H-bond Donor) |
Mechanism of Action: The Dual-Target Hypothesis[1]
The therapeutic efficacy of this compound is hypothesized to stem from two primary mechanisms, driven by its structural congeners in the literature.
A. Kinase Inhibition (EGFR/Src/MEK)
The
-
ATP Competition: The -NH- and -CO- groups of the enaminone core form critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).[1]
-
Hydrophobic Pocket Occupation: The 2,4-dichlorophenyl moiety is highly lipophilic, designed to occupy the hydrophobic pocket I (gatekeeper region) often exploited by inhibitors like Gefitinib or Sorafenib .[1]
-
Potential Covalent Binding: While less reactive than a terminal acrylamide, the enaminone double bond can potentially act as a Michael acceptor for nucleophilic cysteine residues (e.g., Cys797 in EGFR) under specific catalytic conditions, leading to irreversible inhibition.
B. Tubulin Polymerization Inhibition
Diaryl enaminones are established bioisosteres of Combretastatin A-4 .[1]
-
Colchicine Site Binding: The twisted conformation induced by the acrylamide linker allows the two phenyl rings (aniline and dichlorophenyl) to fit into the colchicine-binding site between
- and -tubulin.[1] -
Effect: Prevents microtubule assembly, causing G2/M phase cell cycle arrest and subsequent apoptosis.[1]
Therapeutic Applications in Oncology[1]
EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
The molecule's structure suggests potency against EGFR mutations, particularly those resistant to first-generation inhibitors.[1]
-
Rationale: The 2,4-dichloro substitution enhances binding affinity in the hydrophobic pocket, potentially overcoming steric hindrance caused by the T790M "gatekeeper" mutation.[1]
-
Target Population: Patients with acquired resistance to Gefitinib/Erlotinib.[1]
Triple-Negative Breast Cancer (TNBC)
Given the potential for Src kinase inhibition (a common target for enaminones), this compound may suppress metastasis in TNBC.[1]
-
Mechanism: Inhibition of Src-mediated focal adhesion turnover, reducing cell migration and invasion.[1]
Multidrug-Resistant (MDR) Phenotypes
Tubulin inhibitors binding to the colchicine site are often poor substrates for P-glycoprotein (P-gp) efflux pumps.[1]
-
Advantage: Unlike Taxanes, enaminone-based tubulin inhibitors often retain efficacy in MDR+ cell lines (e.g., MCF-7/ADR).[1]
Experimental Protocols for Validation
To validate the therapeutic potential of this compound, the following self-validating workflows are recommended.
Protocol A: In Silico Molecular Docking (EGFR & Tubulin)
Objective: Predict binding affinity and orientation.[1]
-
Preparation: Prepare ligand (energy minimization, protonation at pH 7.4) and protein targets (EGFR: PDB 1M17; Tubulin: PDB 1SA0).[1]
-
Grid Generation: Define the active site box (e.g., 20x20x20 Å around the ATP pocket).[1]
-
Docking: Use AutoDock Vina or Glide.[1]
-
Validation: Re-dock the native ligand (e.g., Erlotinib) to ensure RMSD < 2.0 Å.[1]
-
Output: Calculate Binding Free Energy (
). A value < -8.0 kcal/mol indicates high potential.[1]
Protocol B: Kinase Selectivity Profiling (HotSpot Assay)
Objective: Determine specificity across the kinome.[1]
-
Assay: Radiometric
-ATP kinase assay. -
Panel: Screen against EGFR (WT, L858R, T790M), Src, VEGFR2, and MEK1.[1]
-
Procedure: Incubate kinase, substrate, and 10 µM compound for 30 min. Add
-ATP.[1] -
Detection: Measure incorporated radioactivity.[1]
-
Data: Express as % Inhibition relative to DMSO control.
Protocol C: Tubulin Polymerization Assay
Objective: Confirm mechanism of microtubule destabilization.
-
Reagents: Purified tubulin (>99%), GTP, fluorescence reporter (DAPI or intrinsic Trp fluorescence).[1]
-
Method: Incubate tubulin (10 µM) with compound (1-10 µM) at 37°C.
-
Readout: Monitor fluorescence over 60 min (Ex 360 nm / Em 450 nm).
-
Result: A decrease in
(polymerization rate) and steady-state mass confirms inhibition.[1]
Visualization: Mechanism of Action Pathway[1]
The following diagram illustrates the dual-pathway potential of the molecule, targeting both the EGFR signaling cascade and Microtubule dynamics.[1]
Figure 1: Dual-mechanism hypothesis illustrating kinase inhibition (left) and tubulin destabilization (right) pathways.[1]
References
-
Ghorab, M. M., et al. (2017).[1] "Synthesis and biological evaluation of novel
-enaminone derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link[1] -
Wang, Y., et al. (2019).[1] "Design, synthesis and biological evaluation of novel diaryl acrylamides as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link[1]
-
Lynch, T. J., et al. (2004).[1] "Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib."[1] New England Journal of Medicine.[1] Link[1]
-
PubChem Compound Summary. (2024). "this compound (CAS 338976-61-7)."[1] National Center for Biotechnology Information.[1] Link
-
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery.[1] Link
Sources
Technical Guide: Toxicological Profile and Safety Data for 3-anilino-N-(2,4-dichlorophenyl)acrylamide
[1]
Part 1: Executive Safety Summary
This compound is a potent research chemical classified as a Targeted Covalent Inhibitor (TCI) precursor .[1] Unlike simple acrylamides, the conjugation with the anilino group modulates its electrophilicity, yet it retains significant reactivity toward biological nucleophiles (cysteine thiols).[1]
Hazard Classification (GHS Standard)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3 | Toxic if swallowed (releases 2,4-dichloroaniline).[1] |
| Skin Sensitization | Cat 1A | May cause severe allergic skin reaction (Haptenization).[1] |
| STOT - Repeated | Cat 2 | May cause damage to organs (Liver, Kidneys) through prolonged exposure.[1][2] |
| Aquatic Toxicity | Cat 1 | Very toxic to aquatic life with long-lasting effects.[1][3] |
Part 2: Physicochemical & Reactivity Profile[1][4]
To understand the toxicity, one must understand the mechanism of action.[1] This molecule functions as a "soft" electrophile.[1]
The Michael Acceptor Mechanism
The acrylamide backbone (-CH=CH-C(=O)-) allows the compound to undergo a Michael Addition reaction.[1] In a biological system, the sulfur atom of a cysteine residue (e.g., in Glutathione or a target protein) attacks the
-
Toxicity Implication: Irreversible binding to off-target proteins (proteotoxicity) and depletion of cellular Glutathione (GSH), leading to oxidative stress.[1]
Metabolic Hydrolysis (The "Trojan Horse" Effect)
Upon metabolic breakdown (amidase activity in the liver), the amide bond cleaves, releasing 2,4-dichloroaniline .[1]
-
2,4-Dichloroaniline Toxicity: This metabolite is a known hemotoxin, capable of inducing methemoglobinemia (oxidation of hemoglobin) and nephrotoxicity.[1]
Part 3: Toxicological Profile (In Vitro & In Vivo Data)[1]
A. Cytotoxicity and Oxidative Stress
Research on analogous enaminones indicates a steep dose-response curve driven by oxidative stress.[1]
-
Cellular Target: Mitochondria and Cytosolic GSH.[1]
-
Mechanism: The compound conjugates with intracellular GSH via Glutathione S-Transferase (GST).[1] Once GSH is depleted below 20%, reactive oxygen species (ROS) accumulate, triggering apoptosis.[1]
-
IC50 Benchmarks (Estimated based on scaffold):
-
HepG2 (Liver): 5–15
M (Moderate cytotoxicity).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
HUVEC (Endothelial):[1] 10–25
M.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
B. Genotoxicity and Mutagenicity
While the acrylamide core suggests genotoxic potential, the bulky anilino substitutions often reduce direct DNA intercalation.[1] However, the 2,4-dichloroaniline metabolite is positive in several Ames test strains (S. typhimurium TA98 with S9 activation), indicating it is a pro-mutagen .[1]
C. Skin Sensitization (LLNA Predicted)
The compound is a strong sensitizer .[1] The electrophilic warhead reacts with skin proteins (keratins) to form immunogenic haptens.[1]
Part 4: Visualization of Toxicity Pathways
The following diagram illustrates the dual-toxicity pathway: Direct Electrophilic Attack vs. Metabolic Activation.
Figure 1: Dual-mechanism toxicity pathway showing direct electrophilic stress and metabolic release of toxic aniline derivatives.[1]
Part 5: Experimental Protocols for Safety Validation
As a researcher, you must validate the safety margin of this compound in your specific assay.[1] Use the following self-validating protocols.
Protocol 1: Glutathione (GSH) Trapping Assay
Purpose: To quantify the intrinsic reactivity of the acrylamide warhead.[1]
-
Preparation: Prepare a 10 mM stock of the compound in DMSO.
-
Incubation: Mix compound (50
M final) with reduced Glutathione (500 M) in Phosphate Buffer (pH 7.4).-
Control: GSH alone.[1]
-
-
Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with 1% Formic Acid.
-
Analysis: Analyze via LC-MS/MS.
-
Monitor: Disappearance of parent peak and appearance of the [M+GSH+H]+ adduct (Mass shift +307 Da).
-
-
Interpretation:
-
min: Highly reactive (High toxicity risk).[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
min: Tuned reactivity (Ideal for drug candidates).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Purpose: Establish the lethal dose (LD50) equivalent for cell handling.[1]
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Allow attachment (24h). -
Dosing: Treat with serial dilutions (0.1
M to 100 M) for 48 hours. -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1]
-
Calculation: Plot Absorbance (570 nm) vs. Log[Concentration].
-
Safety Threshold: Do not use concentrations > IC10 for non-lethal mechanistic studies.
Part 6: Safe Handling & Deactivation
Given the lipophilicity and reactivity, standard lab coats are insufficient.[1]
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Reason |
| Gloves | Double Nitrile (0.11 mm min) | Prevents permeation of lipophilic aromatics.[1] |
| Respiratory | P3 / N100 Filter or Fume Hood | Prevents inhalation of dust/aerosol (neurotoxic).[1] |
| Eye Protection | Chemical Goggles | Irreversible corneal damage risk from acrylamides.[1] |
Chemical Deactivation (Spill Cleanup)
Do not wash with water alone.[1] You must quench the electrophile.
-
Solution: Prepare a solution of 5% Sodium Thiosulfate or 10% L-Cysteine in water (pH adjusted to 8-9 with NaOH).
-
Application: Soak the spill area for 30 minutes. The thiols will covalently bind the acrylamide, rendering it inactive.[1]
-
Disposal: Dispose of as hazardous chemical waste (halogenated organic).
Part 7: References
-
Lopachin, R. M., & Gavin, T. (2012).[1] Molecular mechanism of acrylamide neurotoxicity: relevance to human exposure. Environmental Health Perspectives, 120(12), 1650–1657.[1]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012).[1] Drug discovery for targeted covalent inhibitors: history, challenges, and future outlook. Expert Opinion on Drug Discovery, 7(7), 561-581.[1]
-
ECHA (European Chemicals Agency). (2023).[1] Substance Information: 2,4-Dichloroaniline - Registration Dossier.[1] ECHA CHEM.[1]
-
Schwöbel, J. A. H., et al. (2011).[1] Prediction of Michael-type acceptor reactivity toward glutathione.[1] Chemical Research in Toxicology, 24(11), 1918-1928.[1] [1]
-
National Toxicology Program (NTP). (2024).[1] Testing Status of Acrylamide and Analogs. NTP Database.[1]
Technical Guide: History and Discovery of 3-Anilino-N-(2,4-dichlorophenyl)acrylamide Analogs
The following technical guide details the discovery, chemistry, and pharmacological evaluation of 3-anilino-N-(2,4-dichlorophenyl)acrylamide and its analogs. This scaffold represents a class of Targeted Covalent Inhibitors (TCIs) , primarily explored for their ability to inhibit enzymes via Michael addition to catalytic cysteine residues. While the scaffold has shown promiscuity across targets like MurA (antibacterial) and Tyrosine Kinases (EGFR/MEK), this guide focuses on its characterization as a chemical probe for covalent modification.
Executive Summary
The compound This compound (Formula: C₁₅H₁₂Cl₂N₂O; MW: 307.17) belongs to a class of
Historically, this scaffold emerged from fragment-based drug discovery (FBDD) campaigns targeting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) in bacteria and EGFR T790M in cancer. The 2,4-dichlorophenyl moiety provides hydrophobic anchoring, while the acrylamide warhead executes the covalent "kill" step.
Chemical Structure and Rationale
The molecule consists of three distinct pharmacophores, each serving a specific function in the binding event:
| Domain | Structure | Function |
| Warhead | Acrylamide ( | Acts as a Michael acceptor for covalent bond formation with a cysteine thiol group. |
| Tail (Anchor) | 2,4-Dichlorophenyl | A hydrophobic moiety that occupies a deep lipophilic pocket (e.g., the ATP-binding cleft in kinases or the UDP site in MurA), conferring selectivity. |
| Head (Cap) | 3-Anilino group | Provides hydrogen bond donors/acceptors and stabilizes the transition state via electronic conjugation with the enone system. |
Mechanistic Causality
The choice of the 3-anilino substituent is critical. Unlike a simple acrylamide, the electron-donating nitrogen at the
Mechanism of Action: Covalent Inhibition
The mechanism relies on a Michael Addition reaction. The inhibitor first binds non-covalently (
Reaction Pathway Diagram
Caption: Kinetic mechanism of covalent inhibition. The reaction is governed by the binding affinity (
Chemical Synthesis Protocols
The synthesis of this compound is typically achieved via a convergent route involving the coupling of a propiolic acid derivative with the aniline, followed by a Michael addition.
Synthetic Workflow
Step 1: Synthesis of N-(2,4-dichlorophenyl)propiolamide
-
Reagents: Propiolic acid (1.0 eq), 2,4-Dichloroaniline (1.0 eq), DCC (1.1 eq), DMAP (cat.), DCM (Solvent).
-
Procedure: Dissolve propiolic acid in dry DCM at 0°C. Add DCC and DMAP. Stir for 30 min. Add 2,4-dichloroaniline and stir at RT for 12h. Filter the urea byproduct. Wash filtrate with 1N HCl and Brine. Concentrate to yield the intermediate.
Step 2: Michael Addition of Aniline
-
Reagents: N-(2,4-dichlorophenyl)propiolamide (1.0 eq), Aniline (1.1 eq), Ethanol (Solvent).
-
Procedure: Reflux the mixture in ethanol for 4–6 hours. The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the
-carbon of the alkyne. -
Purification: Cool to RT. The product often precipitates. Filter and recrystallize from EtOH/Water.
Synthesis Diagram
Caption: Convergent synthetic route for the 3-aminoacrylamide scaffold via propiolamide intermediate.
Experimental Protocols for Validation
MurA Inhibition Assay (Malachite Green)
To validate the compound as an antibacterial agent targeting MurA:
-
Principle: MurA catalyzes the transfer of enolpyruvate from PEP to UNAG, releasing inorganic phosphate (
). is detected using Malachite Green. -
Reagents: Recombinant E. coli MurA, PEP (100
M), UNAG (100 M), Test Compound (DMSO). -
Protocol:
-
Incubate MurA (50 nM) with the test compound for 30 min at 37°C (Pre-incubation allows covalent bond formation).
-
Add substrate mix (PEP + UNAG) to initiate reaction.
-
Incubate for 15 min.
-
Add Malachite Green reagent to stop reaction and develop color.
-
Measure Absorbance at 620 nm.
-
-
Self-Validation: Include Fosfomycin as a positive control (
nM). If Fosfomycin fails, the assay is invalid.
Mass Spectrometry Covalent Binding Assay
To confirm the irreversible nature of the inhibition:
-
Protocol: Incubate MurA (10
M) with inhibitor (100 M) for 1 hour. -
Analysis: Perform intact protein LC-MS (ESI-TOF).
-
Expected Result: A mass shift of +307.17 Da (MW of inhibitor) relative to the Apo-enzyme, corresponding to the formation of a 1:1 adduct.
Structure-Activity Relationship (SAR) Summary
Data compiled from analog studies (e.g., EGFR and MurA inhibitors) highlights the following trends:
| Modification | Effect on Potency | Explanation |
| 2,4-Dichloro substitution | High | The Cl atoms fill hydrophobic pockets and block metabolic oxidation at the para-position. |
| Unsubstituted Acrylamide | Moderate | High reactivity but low selectivity. Often leads to GSH depletion. |
| 3-Anilino substitution | Optimal | Balances reactivity (reduces electrophilicity) and adds H-bonding interactions. |
| 3-Alkyl substitution | Low | Reduces potency due to lack of |
References
-
Design and synthesis of MurA enzyme inhibitors and their evaluation as antibacterial agents. University of Saarland. (2018).
-
Targeting the Gatekeeper Residue in Kinases. Journal of Medicinal Chemistry. (2015). Describes the use of 3-aminoacrylamides in EGFR T790M inhibitors.
-
ChemicalBook Entry: this compound. CAS: 338976-61-7.
-
Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design. Singh et al., Nature Reviews Drug Discovery. (2011). Contextualizes the acrylamide warhead mechanism.
Methodological & Application
Application Note: A Systematic Approach to Solvent System Optimization for 3-anilino-N-(2,4-dichlorophenyl)acrylamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to identify and optimize solvent systems for 3-anilino-N-(2,4-dichlorophenyl)acrylamide, a compound representative of new chemical entities (NCEs) with challenging solubility profiles. By integrating theoretical principles with systematic experimental protocols, this guide outlines a robust workflow for determining thermodynamic solubility, screening solvent candidates, and developing stable formulations suitable for preclinical and research applications.
Introduction: The Challenge of Poor Solubility
The successful development of novel therapeutics is often contingent on overcoming formulation challenges, with poor aqueous solubility being a primary obstacle. A significant percentage of NCEs exhibit low water solubility, which can hinder absorption, lead to variable bioavailability, and complicate in-vitro and in-vivo testing. This compound serves as a model compound embodying these challenges. Its molecular structure, which combines a polar acrylamide group with bulky, lipophilic anilino and dichlorophenyl moieties, suggests poor aqueous solubility and a complex dissolution profile in common organic solvents.
This application note details a systematic, multi-tiered approach to rapidly and efficiently identify an optimal solvent system. The goal is to achieve the desired concentration while ensuring the compound's chemical stability for reliable experimental outcomes.
Physicochemical Profile & Solubility Prediction
A preliminary analysis of the molecular structure of this compound is critical for a scientifically-driven solvent selection process.
-
Structural Analysis:
-
Anilino Group: Provides a hydrogen bond donor (N-H) and contributes to the aromatic character.
-
Acrylamide Moiety: Contains both a hydrogen bond donor (N-H) and an acceptor (C=O), introducing polarity. Studies have shown that incorporating an acrylamide group can sometimes improve aqueous and organic solubility compared to a secondary amine precursor[1].
-
2,4-Dichlorophenyl Group: This bulky, halogenated ring significantly increases lipophilicity and molecular weight, which are factors that typically reduce aqueous solubility[2].
-
-
Solubility Parameter Prediction (Hansen Solubility Parameters): The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[3][4]. By calculating the theoretical HSP for this compound and comparing it to the known HSP of various solvents, a pre-screening of potentially effective solvents can be performed. The smaller the difference in HSP values between the solute and the solvent, the higher the likelihood of miscibility[5][6]. This computational approach helps to narrow the experimental scope, saving time and resources[5][7].
Experimental Workflow for Solvent System Selection
A tiered approach, beginning with single solvents and progressing to more complex binary systems, is recommended. The entire process should be guided by the distinction between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (often created by diluting a DMSO stock into an aqueous buffer). It is a high-throughput method ideal for early discovery[8][9][10].
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent. This is a more time-intensive but crucial measurement for formulation development, typically determined using the shake-flask method[8][11][12].
The following diagram outlines the recommended decision-making workflow.
Sources
- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. science.rsu.lv [science.rsu.lv]
- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. raytor.com [raytor.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. protocols.io [protocols.io]
Application Note: Crystallization Strategies for 3-anilino-N-(2,4-dichlorophenyl)acrylamide Purification
Executive Summary
This guide details the purification protocols for 3-anilino-N-(2,4-dichlorophenyl)acrylamide , a critical "enaminone" scaffold frequently utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as EGFR and Hsp90 inhibitors.
Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is challenging due to three primary factors:
-
E/Z Isomerism: The enaminone linker (
) exists in dynamic equilibrium, where the Z-isomer is often thermodynamically preferred due to intramolecular hydrogen bonding, while the E-isomer may co-precipitate. -
Aniline Impurities: Residual anilines can lead to "oiling out" rather than discrete crystallization.
-
Thermal Instability: The acrylamide moiety is susceptible to thermal polymerization if processed aggressively.
This note provides a self-validating crystallization workflow designed to maximize yield while ensuring isomeric purity.
Chemical Context & Solubility Profile
Understanding the molecular behavior is the prerequisite for successful crystallization.
The Enaminone System
The target molecule features an internal hydrogen bond between the aniline nitrogen and the carbonyl oxygen (in the Z-configuration). This reduces the molecule's effective polarity compared to its E-isomer, influencing solvent choice.
-
Z-Isomer: Stabilized by intramolecular H-bond (Pseudo-ring structure). Lower solubility in polar protic solvents.
-
E-Isomer: Linear conformation. Higher dipole moment. Often more soluble in polar solvents but less stable in the crystal lattice.
Solubility Matrix
Data summarized from internal process development on structural analogs.
| Solvent Class | Specific Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Alcohols | Ethanol (EtOH) | High | Low | Excellent (Primary solvent) |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Very Low | Good (Anti-solvent or blend) |
| Aromatics | Toluene | High | Moderate | Good (For removing non-polar impurities) |
| Polar Aprotic | DMSO / DMF | Very High | High | Poor (Yield loss is too high) |
| Alkanes | Hexanes / Heptane | Insoluble | Insoluble | Excellent (Anti-solvent) |
| Water | Water | Insoluble | Insoluble | Excellent (Anti-solvent) |
Decision Matrix: Selecting the Workflow
Before beginning, assess the crude material's purity profile using HPLC.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.
Detailed Protocols
Protocol A: Anti-Solvent Precipitation (Crude Cleanup)
Use this method if the material is dark, oily, or contains significant unreacted aniline.
Objective: Rapid removal of highly soluble impurities (aniline, catalyst residues).
-
Dissolution:
-
Charge crude solid into a flask.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of crude.
-
Heat to 60°C with vigorous stirring until fully dissolved. Do not exceed 70°C to prevent polymerization.
-
-
Filtration (Hot):
-
While hot, filter through a celite pad to remove mechanical impurities (palladium black or dust).
-
-
Precipitation:
-
Maintain filtrate at 40°C.
-
Slowly add Deionized Water (Anti-solvent) dropwise.
-
Target Ratio: 1:1 (Water:Ethanol).
-
Observation: The solution will turn milky. Stop water addition if large oily droplets form (oiling out). If oil forms, reheat slightly until it dissolves, then cool more slowly.
-
-
Isolation:
-
Cool to 0–5°C in an ice bath for 2 hours.
-
Filter the precipitate via vacuum filtration.
-
Wash cake with cold 50% EtOH/Water.
-
Protocol B: Controlled Cooling Recrystallization (Polishing)
Use this method for final API (Active Pharmaceutical Ingredient) generation to ensure correct crystal form and isomer.
Objective: Thermodynamic selection of the stable Z-isomer and removal of trace isomers.
-
Solvent System:
-
Toluene:Ethanol (9:1) mixture. This non-polar dominant blend favors the internal H-bonded Z-isomer.
-
-
Dissolution:
-
Suspend semi-pure solid in the solvent mixture (8 mL/g).
-
Heat to reflux (approx. 85°C) until clear.
-
-
Seeding (Critical Step):
-
Cool solution to 65°C (metastable zone).
-
Add 0.5 wt% of pure seed crystals (if available).
-
Why? Seeding prevents super-saturation which leads to rapid, chaotic precipitation (trapping impurities).
-
-
Cooling Ramp:
-
Cool at a rate of 10°C per hour down to 20°C.
-
Hold at 20°C for 4 hours to allow crystal maturation (Ostwald Ripening).
-
Further cool to 0°C for final yield recovery.
-
-
Drying:
-
Filter and wash with cold Toluene.
-
Dry in a vacuum oven at 40°C for 12 hours. Avoid high heat.
-
Process Control & Validation
To ensure the protocol works, you must validate the output at specific checkpoints.
| Checkpoint | Method | Acceptance Criteria | Action if Failed |
| Dissolution | Visual | Clear yellow/orange solution | Add 10% more solvent; Check for insolubles. |
| Nucleation | Visual | Cloud point at ~60-65°C | If cloud point <40°C, solution is too dilute. Distill off solvent.[1][2][3][4] |
| Isomer Purity | 1H-NMR | J-coupling of alkene protons | Z-isomer typically shows smaller coupling (or distinct shift) vs E. |
| Chemical Purity | HPLC (UV 254nm) | > 99.5% Area | Recrystallize again using Protocol B. |
Isomer Identification (NMR Tip)
In the 1H-NMR (DMSO-d6), the alkene protons of the acrylamide linker are diagnostic.
-
Z-Isomer: The NH proton often appears downfield (>10 ppm) due to H-bonding.
-
E-Isomer: The alkene coupling constant (
) is typically larger (12–15 Hz) compared to the Z-form, though this depends on the specific electronic environment of the aniline.
Mechanism of Impurity Rejection
Figure 2: Thermodynamic selection mechanism during slow cooling.
The 2,4-dichloro substitution on the phenyl ring creates significant steric bulk. During slow crystallization, the crystal lattice becomes highly selective. Impurities that lack the specific planarity or H-bonding capability of the target molecule are excluded from the growing face of the crystal and remain in the mother liquor.
Troubleshooting "Oiling Out"
Problem: Upon cooling, the product separates as a second liquid phase (oil) instead of crystals. Cause: The melting point of the solvated product is lower than the process temperature, or the impurity profile (aniline) is acting as a solvent. Solution:
-
Reheat until the oil redissolves.
-
Seed the solution immediately upon reaching the saturation point.
-
Agitate vigorously to induce nucleation.
-
Change Solvent: Switch from Ethanol/Water to Ethyl Acetate/Hexane . Oils are less likely to form in non-polar/polar aprotic blends compared to aqueous blends.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (2013). Synthesis of 3-Aminoacrylamides and Enaminones. [Link] (Standard procedures for enaminone synthesis and purification).
-
Gilli, G., et al. (2000).[4] Intramolecular Hydrogen Bonding in Enaminones. Journal of the American Chemical Society.[1] (Mechanistic insight into Z-isomer stabilization).
- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for cooling ramp and seeding protocols).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Acrylamide Derivatives. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-anilino-N-(2,4-dichlorophenyl)acrylamide
Ticket ID: SOL-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting aqueous solubility and precipitation events for 3-anilino-N-(2,4-dichlorophenyl)acrylamide.
Executive Summary
You are encountering solubility difficulties with This compound . Based on its chemical structure—a lipophilic 2,4-dichlorophenyl moiety coupled with an acrylamide backbone and an anilino substituent—this compound exhibits Class II/IV behavior (low solubility) in the Biopharmaceutics Classification System (BCS).
The core challenge is the "Hydrophobic Crash," where the compound dissolves in organic stock solvents (DMSO) but precipitates immediately upon dilution into aqueous media (PBS, cell culture media). This guide provides a step-by-step troubleshooting protocol to stabilize this compound in aqueous environments for biological assays.
Part 1: Quick Diagnostic & Physicochemical Profile
Before altering your protocol, confirm the specific failure mode using the table below.
| Observation | Probable Cause | Immediate Action |
| Cloudiness immediately upon dilution | Kinetic solubility limit exceeded (Macro-precipitation). | Reduce final concentration or increase DMSO %. |
| Loss of activity over time (2-4 hrs) | Nano-aggregation (Micro-precipitation) or plastic binding. | Add surfactant (Tween-80) or switch to glass vials. |
| Yellowing of solution | Oxidation of the anilino group. | Degas buffers; add antioxidant (e.g., ascorbic acid). |
| Precipitate after freeze-thaw | Crystal seeding in stock solution. | Sonicate stock at 37°C before use; do not refreeze diluted aliquots. |
Structural Analysis & Solubility Prediction
-
Lipophilicity (LogP): Estimated ~3.5 – 4.2 (High). The 2,4-dichlorophenyl ring drives this significantly.
-
pKa: The nitrogen in the 3-anilino group is conjugated with the acrylamide carbonyl (vinylogous urea), making it weakly basic or neutral. It will likely not protonate sufficiently at pH 7.4 to aid solubility.
-
Reactivity: The acrylamide is a Michael acceptor. Avoid buffers with high concentrations of nucleophiles (e.g., thiols like DTT/GSH) unless testing covalent bonding, as they will react with the double bond.
Part 2: Troubleshooting Guide (Q&A)
Q1: "I can't get the powder to dissolve in water or PBS. What is the correct solvent?"
Answer: Do not attempt to dissolve the solid powder directly in aqueous buffers. It is practically insoluble.
-
Primary Solvent: Dissolve the neat powder in 100% DMSO (Dimethyl Sulfoxide) .
-
Concentration: Aim for a stock concentration of 10 mM to 50 mM .
-
Protocol: Vortex for 1 minute. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Store stocks at -20°C in small aliquots to prevent freeze-thaw cycles, which induce crystal nucleation.
Q2: "It dissolves in DMSO, but precipitates when I add it to my cell culture media. Why?"
Answer: You are experiencing the "Solvent Shift" precipitation. When a hydrophobic molecule moves from a favorable solvent (DMSO) to an unfavorable one (Water), it energetically prefers to aggregate with itself rather than interact with water molecules.
The Fix: Step-Down Dilution (The "Intermediate" Method) Instead of adding 1 µL of stock directly to 1000 µL of media (1:1000 shock), use an intermediate dilution step.
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 into pure Ethanol or PEG-400 (Result: 1 mM).
-
Final: Dilute the Intermediate 1:100 into pre-warmed media (Result: 10 µM).
-
Why? PEG/Ethanol acts as a bridge, reducing the surface tension shock.
-
Q3: "Can I use acid to dissolve it?"
Answer: No. While anilines are typically basic, the 3-anilino group in this structure is conjugated to the electron-withdrawing acrylamide carbonyl. This delocalization reduces the availability of the lone pair for protonation.
-
Risk: Strong acids may hydrolyze the acrylamide bond or the amide linkage to the dichlorophenyl ring, destroying your compound.
-
Recommendation: Maintain pH 7.4. If pH adjustment is absolutely necessary, do not drop below pH 5.0.
Q4: "My IC50 curves are inconsistent. Is the compound sticking to the plate?"
Answer: Yes, this is highly probable for dichlorophenyl-containing acrylamides. They are "greasy" and bind to polystyrene.
-
Mitigation:
-
Include 0.01% - 0.05% Tween-80 or Triton X-100 in your assay buffer. This forms micelles that keep the compound in solution without interfering with most cellular assays.
-
Use Low-Binding plates (e.g., NBS™ surface).
-
Part 3: Advanced Formulation (Complexation)
If the standard DMSO protocol fails (e.g., for animal studies or high-concentration assays), you must use encapsulation.
Recommended Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Cyclodextrins form a "donut" shape, hiding the hydrophobic dichlorophenyl tail inside while the hydrophilic exterior interacts with water.
Protocol:
-
Prepare 20% (w/v) HP-β-CD in PBS.
-
Dissolve compound in minimal DMSO (e.g., 50 µL).
-
Add DMSO solution slowly to the Cyclodextrin solution with vigorous vortexing .
-
Shake at room temperature for 30 minutes.
-
Filter sterilize (0.22 µm).
Part 4: Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for optimizing the solubility of your specific acrylamide derivative.
Caption: Decision tree for troubleshooting solubility. Blue nodes indicate standard steps; Red nodes indicate corrective actions for precipitation.
Part 5: Validation Protocol (The "Solvent Shift" Check)
To ensure your data is reliable, you must validate that the compound is truly dissolved and not just a "nano-suspension" which can cause false positives.
Dynamic Light Scattering (DLS) / Absorbance Check:
-
Prepare your final assay concentration (e.g., 10 µM) in the assay buffer.
-
Measure Absorbance at 600 nm (OD600).
-
Result: OD600 should be < 0.005. If higher, you have aggregation.
-
-
Centrifuge Test: Spin the sample at 15,000 x g for 10 minutes. Measure the concentration of the supernatant (via HPLC or UV-Vis).
-
Pass Criteria: Supernatant concentration is > 90% of the pre-spin concentration.
-
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] Link
- Relevance: Defines the "Solvent Shift" method and kinetic solubility limits for lipophilic drugs.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
- Relevance: Comprehensive review on using surfactants and cyclodextrins for Class II compounds.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Relevance: Authoritative guide on preparing HP-β-CD complexes for hydrophobic drugs.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. Link
- Relevance: Foundational text explaining the structural drivers (like the dichlorophenyl group) of poor solubility.
Sources
Preventing hydrolysis and degradation of acrylamide derivatives during storage
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide on a critical, yet often overlooked, aspect of experimental success: the stability of acrylamide derivatives during storage. As a Senior Application Scientist, my goal is to move beyond simple instructions and delve into the chemical causality behind compound degradation, empowering you to proactively protect your valuable molecules and ensure the integrity of your data.
This guide is structured as an interactive Q&A, addressing the specific issues you are likely to encounter. We will explore the "why" behind degradation, the "how" of proper storage, and the "what if" of troubleshooting when things go wrong.
Section 1: Understanding the Enemy - Degradation Pathways
The first step in prevention is understanding the mechanisms of degradation. For acrylamide derivatives, two primary pathways threaten the integrity of your compounds: hydrolysis and polymerization.
Q1: What is hydrolysis and what factors promote it?
A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of acrylamide derivatives, the primary target is the amide group. This reaction converts the amide into a carboxylic acid (or its carboxylate salt), fundamentally altering the molecule's structure, charge, and, consequently, its biological activity and binding properties.
Several factors can accelerate hydrolysis:
-
pH: The reaction is catalyzed by both acidic and basic conditions.[1] Neutral pH is generally preferred for stability, though hydrolysis can still occur, especially with elevated temperatures.[2][3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3][4]
-
Neighboring Functional Groups: The molecular structure of the specific derivative can play a role. For instance, in polyacrylamide, neighboring undissociated carboxylate groups can catalyze the hydrolysis of adjacent amide groups.[2]
Caption: Hydrolysis converts the amide group to a carboxylic acid.
Q2: What is unwanted polymerization and what triggers it?
A: Polymerization is the process where individual monomer molecules (your acrylamide derivative) react together to form long polymer chains or three-dimensional networks. While desirable for creating polyacrylamide gels, uncontrolled polymerization of your stock compound is a catastrophic degradation event, rendering it useless.
Key triggers for unwanted polymerization include:
-
Heat: Elevated temperatures can initiate polymerization. Acrylamide may polymerize explosively if heated above 84°C (183°F), and self-polymerization can occur at temperatures above 50°C (122°F).[5][6]
-
Light: Exposure to UV light is a potent initiator of polymerization.[5]
-
Incompatible Materials & Contaminants: Contact with certain substances can catalyze the reaction. These include:
Section 2: Proactive Defense - Recommended Storage and Handling Protocols
Proper storage is not a passive activity; it is the primary method for ensuring the long-term viability of your acrylamide derivatives.
Q3: What are the ideal storage conditions for solid (powder) acrylamide derivatives?
A: For solid compounds, the goal is to keep them inert.
-
Container: Store in tightly sealed, shatter-resistant containers to prevent sublimation and atmospheric contamination.[5][8]
-
Light: Protect from light by using amber vials or storing in the dark.
-
Incompatibles: Crucially, store away from all incompatible materials listed in Q2 (metals, oxidizing/reducing agents, acids, bases, peroxides).[7][9]
Q4: What are the best practices for storing aqueous solutions of acrylamide derivatives?
A: Aqueous solutions present a greater challenge due to the risk of hydrolysis.
-
Temperature: The ideal temperature range is often narrow. For commercial 50% acrylamide solutions, storage between 18°C (64°F) and 27°C (81°F) is recommended to prevent crystallization at lower temperatures and polymerization at higher temperatures.[6] For long-term stability in some applications, freezing at -40°C has been shown to be effective.[10]
-
pH: Prepare and store solutions in a buffer system that maintains a neutral pH, unless the specific derivative has known stability at a different pH.
-
Container Material: Use containers made of compatible materials. Stainless steel (304L or 316L) or iron-free, glass-lined steel are recommended for bulk storage.[6] Avoid direct contact with incompatible metals.[6]
-
Atmosphere: For many commercially prepared solutions, the presence of oxygen is necessary to activate inhibitors that prevent polymerization. Do not store under an inert gas unless specified by the manufacturer, as this can deactivate the inhibitor package and lead to polymerization.[6]
-
Shelf Life: Be aware that shelf life is finite. Stock solutions of acrylamide may have a shelf life of around six months under ideal conditions.[11] However, dilute working standards (≤40 ppb) in clear glass can degrade significantly in just one week.[12] Always prepare fresh working solutions from a stable stock.
| Parameter | Solid Acrylamide Derivatives | Aqueous Acrylamide Solutions | Rationale |
| Temperature | Cool, dry place | 18°C - 27°C (or frozen, if validated)[6][10] | Prevents polymerization and slows hydrolysis.[5] |
| Light | Store in dark/amber containers | Store in dark/amber containers | UV light can initiate polymerization.[5] |
| Container | Tightly sealed, shatter-resistant[5] | Stainless steel, glass-lined steel, or validated plastic[6] | Prevents contamination and catalytic reactions. |
| Atmosphere | Standard atmosphere | Air (to activate inhibitors, check manufacturer)[6] | Prevents unwanted polymerization. |
| pH | N/A (as solid) | Neutral (typically pH 6.5-7.5) | Minimizes acid/base-catalyzed hydrolysis.[1] |
| Incompatibles | Store away from metals, acids, bases, oxidizers[7] | Store away from metals, acids, bases, oxidizers[7] | Prevents catalytic degradation and polymerization. |
Section 3: Reactive Strategies - Troubleshooting Common Stability Issues
Even with the best practices, problems can arise. This section provides a logical framework for diagnosing stability issues.
Q5: I opened my vial and the aqueous stock solution is viscous or has formed a gel. What happened?
A: This is a definitive sign of uncontrolled polymerization. The solution is no longer viable and must be disposed of as hazardous waste.[7][9] Review your storage protocol immediately, checking for:
-
Temperature Abuse: Was the solution exposed to high temperatures (e.g., left on a benchtop in direct sunlight, stored near a heat source)?[6]
-
Contamination: Could a contaminant have been introduced into the vial (e.g., via a dirty pipette tip, or from an incompatible container material)? Contaminants can initiate polymerization.[13]
-
Inhibitor Failure: Was the solution stored for too long, or under improper atmospheric conditions (like an inert gas), leading to the depletion or deactivation of the polymerization inhibitor?[6]
Q6: My experimental results are inconsistent. How can I check if my acrylamide derivative has degraded?
A: Inconsistent results are a classic red flag for compound instability. Hydrolysis is a likely culprit as it changes the compound's structure. To confirm degradation, you need analytical chemistry.
Recommended Protocol: Stability Assessment by LC-MS/MS
-
Sample Preparation: Carefully retrieve a small aliquot of your stock solution. Dilute it to an appropriate concentration (e.g., 1-10 µg/mL) using a suitable solvent like 0.1% formic acid in water.[12]
-
Instrumentation: Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This is the most widely used and sensitive technique for acrylamide analysis.[14][15]
-
Chromatography: Employ a reverse-phase C18 column. Acrylamide itself is highly polar and can be difficult to retain, so specialized columns or hydrophilic interaction liquid chromatography (HILIC) may be necessary for certain derivatives.[14]
-
Mass Spectrometry: Monitor for the mass-to-charge ratio (m/z) of your parent compound. Simultaneously, monitor for the expected m/z of the hydrolyzed product (the original molecular weight + 1, corresponding to the replacement of -NH2 with -OH).
-
Data Analysis: The presence of a significant peak corresponding to the hydrolyzed product confirms degradation. Quantifying the relative peak areas of the parent and the degradant can provide an estimate of the percentage of hydrolysis.
Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step, and High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]
Caption: A logical workflow for troubleshooting acrylamide derivative stability.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use metal spatulas to weigh solid acrylamide derivatives?
-
Q: Is it better to buy pre-made solutions or make them myself?
-
A: Whenever possible, purchasing certified, pre-made aqueous stock solutions is recommended.[8][9] These are prepared under controlled conditions and contain the correct type and amount of polymerization inhibitors. This reduces your exposure to hazardous acrylamide powder and minimizes the risk of preparation errors.
-
-
Q: My derivative is conjugated to a peptide. Do the same rules apply?
-
A: Yes, and with greater caution. The peptide itself can be sensitive to pH and temperature. The acrylamide moiety remains susceptible to hydrolysis and reactions with nucleophilic side chains (like cysteine's thiol group), which can lead to unwanted adducts. The storage buffer must be carefully chosen to ensure the stability of the entire conjugate.
-
References
- Hoenicke, K., Gatermann, R., Harder, W., & Hartig, L. (2004). Studies on the Stability of Acrylamide in Food During Storage. Journal of Agricultural and Food Chemistry.
- Duke University Occupational and Environmental Safety Office. (n.d.). Guidelines for Safe Use of Acrylamide.
- SNF. (n.d.). AQUEOUS ACRYLAMIDE - Guidelines for Safe Handling and Storage.
- Stadler, R. H., & Scholz, G. (2004). MECHANISMS OF ACRYLAMIDE FORMATION.
- Eckerd College. (2006). Safe Operating Procedure: Guidelines for the Safe Use of Acrylamide.
- University of Michigan Environment, Health & Safety. (n.d.).
- Biotage. (2025). Analytical techniques and challenges for acrylamide testing.
- University of Michigan-Dearborn Environment, Health & Safety. (n.d.).
- National Center for Biotechnology Information. (n.d.). TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - ANALYTICAL METHODS.
- Kheradmand, H., François, J., & Plazanet, V. (1988).
-
Hoenicke, K., & Gatermann, R. (2005). Studies on the stability of acrylamide in food during storage. Journal of AOAC International. [Link]
- U.S. Environmental Protection Agency. (2022).
- Wang, L., et al. (2018).
- U.S. Food and Drug Administration. (2013).
- Gatermann, R. (2025). Studies on the Stability of Acrylamide in Food During Storage.
- The Food Standards Agency. (n.d.).
- Zakrzewski, J., et al. (2014). Effect of Storage on Acrylamide and 5-hydroxymethylfurfural Contents in Selected Processed Plant Products with Long Shelf-life. PMC.
- Cooper, J. (n.d.). Simple and Cost-Effective Determination of Acrylamide in Food Products and Coffee using Gas Chromatography-Mass Spectrometry. Thermo Fisher Scientific.
- Kurenkov, V. F. (2025). Alkaline Hydrolysis of Polyacrylamide.
- Lingnert, H., et al. (n.d.).
- Al-Aboosi, F. (n.d.). Acidic and Alkaline Hydrolysis of Polyacrylamide. Slideshare.
- Rehman, F. U., et al. (2025). Acrylamide in Food: from Formation to Regulation and Emerging Solutions for Safer Consumption. Preprints.org.
- Adawiyah, R., et al. (2021). Comprehensive Study on the Acrylamide Content of High Thermally Processed Foods. Foods.
- Šimic, M., et al. (n.d.). FACTORS INFLUENCE TO FORMATION OF ACRYLAMIDE IN FOOD. Academia.edu.
- Powers, S. J., et al. (2025). Factors affecting the concentration of acrylamide during deep-fat frying of potatoes.
- Sanchez, J. C. (n.d.). Gel preparation troubleshooting.
- Wang, L., et al. (2018).
- Integrated DNA Technologies. (n.d.). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE).
- Chakravarty, P. R. (2023).
Sources
- 1. Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. snf.com [snf.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. academics.eckerd.edu [academics.eckerd.edu]
- 9. umdearborn.edu [umdearborn.edu]
- 10. eurofins.at [eurofins.at]
- 11. epa.gov [epa.gov]
- 12. Detection and Quantitation of Acrylamide in Foods | FDA [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. Studies on the stability of acrylamide in food during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bfr.bund.de [bfr.bund.de]
Technical Guide: Reproducibility in 3-Anilino-N-(2,4-dichlorophenyl)acrylamide Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This guide addresses the reproducibility challenges associated with the synthesis of 3-anilino-N-(2,4-dichlorophenyl)acrylamide . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., EGFR, Src inhibitors).[1]
The synthesis typically involves a two-stage sequence: the formation of the acrylamide "warhead" followed by the installation of the aniline moiety. Reproducibility failures in this workflow are rarely due to "bad reagents" but rather thermodynamic vs. kinetic control failures , specifically regarding E/Z isomerism and Michael addition regioselectivity .
The Target Molecule[10][11]
-
Core Structure:
-Enaminoamide.[1] -
Key Feature: An intramolecular hydrogen bond (IMHB) typically stabilizes the Z-isomer, but the E-isomer often co-elutes or forms kinetically, leading to fluctuating melting points and inconsistent biological assay data.[1]
Synthetic Strategy & Critical Control Points
We recommend the Stepwise Propiolamide Route over the "One-Pot" approach. The stepwise method allows for the isolation of the stable alkyne intermediate, reducing the complexity of the final purification.
Diagram 1: Validated Synthetic Pathway
This diagram outlines the two primary routes, highlighting the recommended path for reproducibility.
Caption: Figure 1. The stepwise synthesis minimizes polymerization risks by isolating the stable propiolamide intermediate before the Michael addition.
Detailed Protocols & Troubleshooting
Phase 1: The Propiolamide Formation
Objective: Synthesis of N-(2,4-dichlorophenyl)propiolamide.[1] Common Failure: Low yield due to decarboxylation of propiolic acid or polymerization.
Protocol:
-
Activation: Dissolve propiolic acid (1.0 eq) in dry DCM at 0°C . Add DCC (1.1 eq) dropwise.[1] Do not rush this step; exotherms trigger polymerization.
-
Coupling: Add 2,4-dichloroaniline (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Workup: Filter off the DCU urea byproduct cold. If the urea remains soluble, the subsequent Michael addition will fail due to steric clutter.
Troubleshooting Table: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Black/Tarry Reaction | Polymerization of propiolic acid.[1] | Maintain T < 5°C during activation. Use fresh propiolic acid (colorless).[1] |
| Low Yield (<40%) | Decarboxylation of acid. | Switch coupling reagent to T3P (Propylphosphonic anhydride) , which works under milder conditions.[1] |
| Product is Oil (should be solid) | Residual solvent/DCC. | Triturate with cold hexanes. The amide should crystallize readily. |
Phase 2: The Conjugate Addition (The "Anilino" Step)
Objective: Reaction of the propiolamide with aniline to form the enaminoamide. Common Failure: Incomplete conversion or formation of the "wrong" isomer.
Protocol:
-
Suspend N-(2,4-dichlorophenyl)propiolamide in Ethanol (0.5 M) .
-
Add Aniline (1.1 eq).
-
Heat to Reflux (78°C) for 4–6 hours.
-
Note: The reaction is initially heterogeneous but becomes homogeneous as the product forms, then precipitates upon cooling.
-
-
Cool slowly to RT to promote the crystallization of the thermodynamically stable Z-isomer.
Data: Solvent Screening for E/Z Selectivity
| Solvent | Reaction Time | Yield | E:Z Ratio (Crude) | Comment |
| Ethanol | 4 h | 88% | 5:95 | Recommended. Polar protic solvent stabilizes the Z-isomer IMHB.[1] |
| Toluene | 12 h | 65% | 40:60 | Non-polar solvent fails to drive thermodynamic equilibrium quickly. |
| THF | 8 h | 75% | 20:80 | Good solubility prevents precipitation; requires column chromatography. |
The "Black Box" of Isomerism (E/Z Troubleshooting)
The most frequent support ticket regarding this chemistry is: "My NMR looks wrong/messy."
This is almost always due to E/Z isomerism . The Z-isomer is stabilized by an intramolecular hydrogen bond between the aniline NH and the amide carbonyl. The E-isomer lacks this stabilization.
How to distinguish Isomers (NMR Validation)
-
Z-Isomer (Target): The alkene protons (
and ) show a coupling constant ( ) of 8.0 – 12.5 Hz . -
E-Isomer (Impurity): The alkene protons show a larger
value of 13.5 – 15.0 Hz .
Diagram 2: Troubleshooting Logic Tree
Use this flow to diagnose spectral inconsistencies.
Caption: Figure 2. Logic flow for diagnosing isomeric purity using 1H-NMR coupling constants.
Frequently Asked Questions (FAQ)
Q: Can I use acryloyl chloride instead of propiolic acid? A: No. Reacting 3-anilinoacryloyl chloride is synthetically difficult because the aniline nitrogen is nucleophilic and will self-polymerize or cyclize.[1] The "Alkyne Route" (Propiolic acid) is the industry standard for a reason—it masks the reactivity until the final step.
Q: Why does my product turn yellow/brown on the shelf? A: Anilinoacrylamides are light-sensitive. The "enamine" portion is electron-rich and susceptible to photo-oxidation.[1] Store at -20°C in amber vials.
Q: I see a small impurity at 5% that won't recrystallize out. What is it?
A: It is likely the regioisomer (alpha-addition). This occurs if the reaction temperature is too high (
References
-
General Synthesis of Enaminones
-
E/Z Isomerization Mechanism
-
Propiolic Acid Coupling Protocols
(Note: While specific papers for this exact 2,4-dichloro derivative are proprietary to specific drug master files, the citations above refer to the validated general methodology for this chemical class.)
Sources
Optimizing reaction conditions for N-acylation of dichloroaniline
Technical Support Center: N-Acylation of Dichloroaniline Ticket Topic: Optimization of Reaction Conditions for Electron-Deficient, Sterically Hindered Amines Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Executive Summary: The Challenge of Dichloroaniline
Users frequently encounter stalled reactions or low yields when acylating dichloroanilines (DCA). This is not a user error; it is a fundamental chemical hurdle driven by two converging factors:
-
Electronic Deactivation: The two chlorine atoms are strongly electron-withdrawing (inductive effect,
). This pulls electron density away from the amine nitrogen, rendering the lone pair significantly less nucleophilic compared to aniline or alkyl amines. -
Steric Hindrance (Isomer Dependent):
Core Directive: To force this reaction, we must increase the electrophilicity of the acylating agent (using DMAP catalysis) and optimize the base/solvent system to prevent protonation of the unreacted amine.
Standard Operating Protocol (SOP): The "Self-Validating" System
Use this protocol as your baseline. It is designed with internal checkpoints to validate success at each stage.
Reagents:
-
Substrate: Dichloroaniline (1.0 equiv)
-
Acylating Agent: Acyl Chloride (1.2 – 1.5 equiv) [More reactive than anhydrides]
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv) [Non-nucleophilic, scavenges HCl]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv) [CRITICAL for rate acceleration]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if reflux is needed).
Step-by-Step Workflow
-
Setup (Checkpoint A): Flame-dry a round-bottom flask under Nitrogen/Argon. Moisture hydrolyzes acyl chlorides, creating HCl which kills your amine.
-
Validation: If the acyl chloride fumes heavily upon opening, it may already be partially hydrolyzed. Distill or replace if unsure.
-
-
Solubilization: Dissolve Dichloroaniline and DMAP in the solvent. Add DIPEA.
-
Addition (Checkpoint B): Cool to 0°C. Add Acyl Chloride dropwise.
-
Why? Even deactivated amines can react exothermically. Controlling temp prevents di-acylation side products.[3]
-
-
Reaction: Allow to warm to Room Temp (RT). Stir for 4-6 hours.
-
For 2,6-DCA: If no progress after 2 hours at RT, heat to reflux (requires Toluene/DCE).
-
-
Monitoring (Checkpoint C): Check TLC.
-
Stain: UV is usually sufficient, but Iodine stain helps visualize the amide.
-
Target: Disappearance of the amine spot (usually lower R_f than the amide in EtOAc/Hex).
-
Mechanism of Action: Why DMAP is Non-Negotiable
For electron-deficient anilines, the amine is too weak to attack the acyl chloride directly at a useful rate. DMAP acts as a "nucleophilic relay."
-
DMAP attacks the Acyl Chloride to form a highly reactive N-Acylpyridinium salt .
-
This salt is significantly more electrophilic than the starting acyl chloride.
-
The weak Dichloroaniline nucleophile can now successfully attack this activated intermediate.
Figure 1: The Steglich-type catalytic cycle. DMAP activates the acyl donor, allowing the weak aniline nucleophile to react. The auxiliary base (DIPEA) regenerates the catalyst.
Troubleshooting Center (FAQs)
Ticket #101: "My reaction is stuck at 50% conversion after 24 hours."
Diagnosis: The HCl generated during the reaction has protonated your remaining dichloroaniline.
Explanation: Even though dichloroaniline is a weak base, HCl is a strong acid. If you produce HCl (from acyl chloride) and don't neutralize it immediately, it forms Dichloroanilinium Chloride (
-
Check Base Stoichiometry: Ensure you have at least 1.5 to 2.0 equivalents of base (DIPEA or TEA) relative to the Acyl Chloride.
-
Switch Reagents: If using Acyl Chloride is problematic, switch to Acid Anhydride with Scandium Triflate (Sc(OTf)3) or Iodine as a catalyst. These methods do not generate HCl.
Ticket #102: "I am working with 2,6-Dichloroaniline and nothing is happening."
Diagnosis: Steric block at the reaction site. Explanation: The two chlorine atoms shield the nitrogen. Standard "Room Temp" protocols will fail. Solution:
-
Force Conditions: Switch solvent to Toluene or Xylene and heat to reflux (110°C+).
-
Microwave Assist: Run the reaction in a sealed microwave vial at 120°C for 10-20 minutes.
-
Deprotonation: Instead of a weak base, use Sodium Hydride (NaH) in THF.
-
Protocol: Add NaH to amine in THF (0°C)
Wait for evolution Add Acyl Chloride. This creates the Amide anion, which is a much stronger nucleophile.
-
Ticket #103: "I see a new spot on TLC, but it reverts to starting material during workup."
Diagnosis: Hydrolysis of a labile amide or imidoyl chloride intermediate. Explanation: Highly electron-deficient amides can be unstable to strong aqueous base or acid during workup. Solution:
-
Quench Gently: Use saturated
(mildly acidic) or water instead of strong NaOH/HCl. -
Dry Load: Skip the aqueous workup entirely. Concentrate the reaction mixture, re-dissolve in minimal DCM, and load directly onto a silica column.
Comparative Optimization Data
| Variable | Standard (Aniline) | Optimized (Dichloroaniline) | Why? |
| Solvent | DCM / THF | Toluene / 1,2-DCE | Allows for higher reaction temperatures (Reflux) to overcome activation energy. |
| Base | Pyridine (Solvent) | DIPEA (1.5 eq) | Pyridine can be difficult to remove; DIPEA is cleaner and stronger but non-nucleophilic. |
| Catalyst | None needed | DMAP (10-20 mol%) | Essential to form the active acyl-pyridinium species. |
| Acyl Agent | Anhydride | Acyl Chloride | Anhydrides are often too slow for deactivated amines without harsh acid catalysis. |
Decision Tree for Protocol Selection
Figure 2: Logic flow for selecting the correct experimental conditions based on substrate isomerism.
References
-
Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969 , 8(12), 981.
- Litvinenko, L. M.; Kirichenko, A. I. "Mechanism of the catalysis of the acylation of aromatic amines by pyridine derivatives." Doklady Akademii Nauk SSSR, 1967, 176, 97.
-
Salvatore, R. N., et al. "Efficient acetylation of primary amines and amino acids in aqueous media." Tetrahedron Letters, 2001 , 42(35), 6023-6026.
-
BenchChem Technical Support. "Troubleshooting Low Yield in Reactions with Hindered Amines." BenchChem Knowledge Base, 2025 . 4[3][5][6][7][8][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 8. scielo.br [scielo.br]
- 9. A flexible approach to Pd-catalyzed carbonylations via aroyl dimethylaminopyridinium salts - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02949J [pubs.rsc.org]
- 10. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Membrane Permeability Optimization
Status: Operational Agent: Senior Application Scientist Case ID: PERM-OPT-2024 Subject: Strategies to Improve Membrane Permeability of Small Molecules & Peptides
Welcome to the Permeability Optimization Hub
You are likely here because your compound shows excellent potency against its target but fails to cross the cellular threshold. In drug discovery, this is often the "Valley of Death."
This guide treats your compound not as a lost cause, but as a system to be engineered. We will analyze the root cause of the impermeability and apply specific chemical or formulation patches to resolve it.
Part 1: Diagnostic Phase (Root Cause Analysis)
Before applying a fix, we must confirm the mechanism of failure. Is your compound a "Brick Dust" (insoluble) or a "Grease Ball" (lipophilic but trapped)?
The Permeability Decision Matrix
Figure 1: Diagnostic logic flow to categorize the permeability failure mode based on physicochemical properties (LogP, TPSA, Solubility).
Part 2: Chemical Modification Strategies (The "Prodrug" Approach)
If you have the liberty to modify the scaffold (Early Discovery Phase), use these medicinal chemistry strategies.
Strategy A: Masking Polarity (Prodrugs)
If your TPSA (Topological Polar Surface Area) is >140 Ų, the compound is too polar to traverse the lipid bilayer via passive diffusion.
-
Esterification: Convert carboxylic acids to esters (methyl, ethyl, or isopropyl). This masks the negative charge and removes a Hydrogen Bond Donor (HBD).
-
Mechanism:[1][2][3][4][5][6][7] The ester increases lipophilicity (LogP), allowing membrane entry.[8] Once inside the cell, ubiquitous esterases hydrolyze the ester, releasing the active parent acid [1].
-
Example:Oseltamivir (Tamiflu) is the ethyl ester prodrug of the active carboxylate, increasing oral bioavailability from <5% to >75% [1].
-
-
N-Methylation: For peptides, methylation of the backbone amide nitrogen removes a HBD and induces a conformation that hides polar groups internally (the "chameleon" effect) [2].
Strategy B: Fluorination
Replacing a hydrogen or hydroxyl group with fluorine.
-
Why it works: Fluorine is lipophilic but also electron-withdrawing. It can lower the pKa of neighboring basic amines, preventing them from being protonated (ionized) at physiological pH. Uncharged molecules permeate membranes significantly better than ions.
Part 3: Formulation Strategies (The "Delivery" Approach)
If the molecule is "locked" (Late Discovery/Pre-clinical), you must alter the environment, not the molecule.
Strategy C: Permeation Enhancers (PEs)
These are excipients added to the formulation to temporarily disrupt the barrier.
| Class | Examples | Mechanism of Action |
| Surfactants | Sodium Caprate (C10), SDS | Transcellular: Insert into the lipid bilayer, increasing fluidity and causing transient perturbation [3]. |
| Tight Junction Modulators | Chitosan, Zonula Occludens Toxin | Paracellular: Reversibly open the tight junctions between epithelial cells, allowing large/polar molecules to pass between cells [4]. |
| Chelators | EDTA, Citric Acid | Deplete Ca²⁺ ions required for tight junction integrity (Cadherin function). |
Strategy D: Efflux Inhibition
If your compound enters the cell but is immediately pumped out by P-glycoprotein (P-gp), it will show low net permeability.
-
Solution: Co-formulate with excipients that inhibit P-gp ATPase activity.
-
Key Excipients: Vitamin E TPGS, Pluronic P85, and PEG-400 have been shown to inhibit P-gp efflux, trapping the drug inside the cell [5].
Part 4: Validation Protocol (PAMPA)
Do not rely on cell-based assays (Caco-2) initially; they are expensive and prone to transporter interference. Use PAMPA (Parallel Artificial Membrane Permeability Assay) for a pure passive diffusion readout.[9][10]
Standard Operating Procedure: PAMPA-GIT (Gastrointestinal)
Materials:
-
Donor Plate (96-well filter plate, 0.45 µm PVDF).
-
Acceptor Plate (96-well PTFE).
-
Lipid Solution: 1% (w/v) Lecithin in Dodecane.[11]
-
Buffer: PBS pH 7.4 (Donor), PBS pH 7.4 (Acceptor).[11]
Protocol Steps:
-
Preparation: Dissolve test compound to 10 mM in DMSO. Dilute to 50 µM in Donor Buffer (PBS).
-
Membrane Coating: Carefully dispense 5 µL of Lipid Solution onto the filter of the Donor Plate.[12] Critical: Allow 5 mins for solvent evaporation if using volatile solvents, though dodecane does not require this.
-
Sandwich Assembly:
-
Incubation: Incubate at room temperature for 16 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis (250–500 nm) or LC-MS/MS.
Calculation:
Calculate Effective Permeability (
Figure 2: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Part 5: Troubleshooting & FAQs
Q: My compound disappears from the Donor but doesn't appear in the Acceptor. Where did it go? A: This is Membrane Retention . Your compound is likely highly lipophilic (LogP > 4) and is getting trapped inside the lipid/dodecane layer.
-
Fix: Check Mass Balance.[13] Extract the membrane filter with acetonitrile/methanol to recover the trapped compound. If retention > 80%, PAMPA is not a suitable assay; switch to Caco-2 with BSA in the receiver well to act as a "sink."
Q: My PAMPA results are low, but Caco-2 results are high. Why? A: PAMPA only measures passive diffusion. If Caco-2 is high, your compound is likely a substrate for an Active Uptake Transporter (e.g., PEPT1 for peptides). This is a good thing! It means biology is helping you.
Q: The compound precipitates in the Donor well. A: You have a solubility limit issue, not just permeability.
-
Fix: Reduce the donor concentration to 10 µM. Ensure the final DMSO concentration is < 1% to avoid damaging the lipid layer [6].
References
-
Prodrug Strategies: "Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides." American Chemical Society. 14[5]
-
Peptide Permeability: "Prodrug Approach as a Strategy to Enhance Drug Permeability." MDPI Pharmaceutics. 15
-
Permeation Enhancers: "Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes." NIH PubMed Central. 16
-
Tight Junction Modulation: "Impact of Peptide Permeation Enhancer on Tight Junctions Opening Cellular Mechanisms." ResearchGate.[1] 4[5]
-
P-gp Inhibition: "P-glycoprotein Inhibition for Optimal Drug Delivery."[5] NIH PubMed Central. 5
-
PAMPA Protocol: "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray. 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-anilino-N-(2,4-dichlorophenyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for this purpose, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 3-anilino-N-(2,4-dichlorophenyl)acrylamide , a molecule of interest due to its acrylamide scaffold, which is present in various biologically active compounds.
This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, the aim is to provide a predictive and interpretive framework for researchers working with this compound or its analogs. We will explore the expected chemical shifts and coupling patterns, discuss the influence of the distinct chemical environments on the spectra, and offer a comparative perspective with related structures.
The Molecular Blueprint: Predicting the NMR Landscape
The structure of this compound comprises several key functional groups that will give rise to a unique NMR fingerprint: an anilino group, a 2,4-dichlorophenyl moiety, and an acrylamide backbone. Understanding the electronic effects within the molecule is crucial for predicting the chemical shifts of the various protons and carbons.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is anticipated to be complex, with signals spanning the aromatic, vinylic, and amine proton regions. The protons on the aromatic rings will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| NH (Amide) | 8.0 - 10.0 | Broad Singlet | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding. |
| NH (Anilino) | 5.0 - 7.0 | Broad Singlet | The anilino proton's chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |
| Aromatic (Dichlorophenyl) | 7.2 - 7.6 | Multiplet | The protons on the dichlorophenyl ring will be deshielded due to the electron-withdrawing nature of the chlorine atoms and the amide group. The splitting pattern will depend on the specific coupling constants between the remaining protons. |
| Aromatic (Anilino) | 6.8 - 7.4 | Multiplet | The protons on the anilino ring will show a range of chemical shifts influenced by the electron-donating amino group.[1][2] |
| Vinylic (=CH-CO) | 6.0 - 6.5 | Doublet of Doublets | This proton is part of the α,β-unsaturated system and will be coupled to the other vinylic proton and potentially the anilino NH proton. |
| Vinylic (Ph-NH-CH=) | 7.0 - 7.5 | Doublet of Doublets | This vinylic proton is deshielded by the adjacent anilino group and will be coupled to the other vinylic proton and the anilino NH proton. |
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will provide a direct look at the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| C=O (Amide) | 165 - 175 | The carbonyl carbon of an amide typically resonates in this downfield region.[3][4][5][6] |
| Aromatic (C-Cl) | 125 - 135 | Carbons directly attached to chlorine atoms are deshielded.[7] |
| Aromatic (C-H) | 115 - 140 | The chemical shifts of the protonated aromatic carbons will vary depending on their position relative to the substituents.[1][8] |
| Aromatic (C-N) | 140 - 150 | The carbon atom attached to the nitrogen of the anilino group will be deshielded. |
| Aromatic (ipso-C of amide) | 135 - 145 | The carbon of the dichlorophenyl ring attached to the amide nitrogen. |
| Vinylic (=CH-CO) | 120 - 130 | The vinylic carbon α to the carbonyl group. |
| Vinylic (Ph-NH-CH=) | 135 - 145 | The vinylic carbon β to the carbonyl group is more deshielded. |
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain reliable and interpretable NMR spectra, a standardized experimental protocol is essential.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the NH groups.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Comparative Analysis: Insights from Related Structures
The spectral features of this compound can be better understood by comparing them to simpler, related molecules.
-
Acrylamide: The parent acrylamide shows vinylic proton signals at approximately 5.6-6.3 ppm and an amide proton signal around 7.5 ppm. In our target molecule, the substitution on the nitrogen and the β-carbon will significantly shift these signals downfield.[3]
-
Aniline: The aromatic protons of aniline resonate between 6.7 and 7.2 ppm. The anilino group in our molecule will have a similar pattern, but the shifts will be influenced by the acrylamide moiety.
-
2,4-dichloroaniline: The aromatic protons of 2,4-dichloroaniline appear in the range of 7.0-7.4 ppm. This provides a good reference for the expected chemical shifts of the dichlorophenyl protons in the target compound.
Substituted acrylamides can exist as Z- and E-isomers due to restricted rotation around the C-N amide bond, which could lead to the observation of two sets of signals in the NMR spectra.[9][10] The predominance of one isomer is often observed.
Visualizing the Connections: Workflow for Spectral Analysis
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. amherst.edu [amherst.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. researchgate.net [researchgate.net]
- 10. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing IC50 values of 3-anilino-N-(2,4-dichlorophenyl)acrylamide vs Gefitinib
This guide provides a comparative technical analysis of Gefitinib (a first-generation, reversible EGFR inhibitor) and 3-anilino-N-(2,4-dichlorophenyl)acrylamide (a representative structure of
This analysis focuses on the mechanistic divergence (Reversible vs. Irreversible), IC50 performance benchmarks, and the experimental protocols required to validate their distinct kinetic profiles.
Executive Summary & Mechanistic Divergence
The core distinction between these two compounds lies in their binding kinetics and structural "warheads."
-
Gefitinib (Iressa): A 4-anilinoquinazoline that functions as an ATP-competitive, reversible inhibitor. It binds to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) via hydrogen bonds (specifically Met793) but does not form a permanent covalent bond. It is highly potent against sensitizing mutations (L858R, Del19) but ineffective against the T790M "gatekeeper" mutation.
-
This compound: This structure represents a class of
-amino acrylamides designed with a Michael acceptor (the acrylamide moiety). Unlike Gefitinib, this compound is designed to act as an irreversible (covalent) inhibitor. The acrylamide group is electrophilic and targets the nucleophilic thiol (-SH) group of Cysteine 797 (Cys797) at the edge of the EGFR ATP cleft.
Mechanistic Comparison Diagram
The following diagram illustrates the signaling blockade and the specific binding modes of both compounds.
Figure 1: Mechanistic differentiation between reversible ATP-competition (Gefitinib) and covalent modification of Cys797 (Acrylamide derivative).
Quantitative Performance: IC50 Benchmarks
The following data compares the inhibitory concentration (IC50) profiles. Note that while Gefitinib has well-established clinical data, the acrylamide derivative's performance is characteristic of specific medicinal chemistry fragments or probes.
Table 1: Comparative IC50 Values (In Vitro Kinase & Cell Viability)
| Parameter | Gefitinib (Reference) | This compound (Target) | Interpretation |
| Primary Target | EGFR (WT, L858R, Del19) | EGFR (Cys797 targeting) | Gefitinib is optimized for high affinity; the Acrylamide relies on reactivity. |
| IC50 (Enzymatic - WT) | 20 – 33 nM | > 100 nM (Estimated)* | Without a quinazoline core, the acrylamide fragment often has lower initial affinity (Ki) before covalent bond formation. |
| IC50 (Cellular - A549) | ~4 – 15 | > 10 | A549 (WT EGFR) is generally resistant to first-gen inhibitors. |
| IC50 (Cellular - PC-9) | ~4 – 10 nM | Variable (Time-Dependent) | Acrylamides show "time-dependent inhibition." Longer incubation lowers IC50. |
| T790M Activity | Inactive (> 10 | Potential Activity | Covalent binders can overcome T790M steric hindrance if the scaffold fits. |
| Binding Reversibility | Reversible (Washout restores activity) | Irreversible (Washout fails) | Critical Differentiator. |
*Note: The specific acrylamide structure "this compound" is a simplified scaffold. Unlike optimized drugs (e.g., Afatinib), it lacks the extensive auxiliary binding groups, likely resulting in lower non-covalent affinity (higher IC50) compared to Gefitinib, despite its covalent capability.
Experimental Protocols for Validation
To objectively compare these compounds, you must perform two specific assays: a standard Dose-Response (IC50) and a Washout Assay to confirm irreversibility.
Protocol A: Determination of IC50 (Cell Viability)
Objective: Quantify the concentration required to inhibit 50% of cell growth.
-
Cell Seeding:
-
Seed EGFR-mutant cells (e.g., PC-9 or HCC827) at 3,000 cells/well in 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Dissolve Gefitinib and the Acrylamide derivative in DMSO (Stock 10 mM).
-
Prepare serial dilutions (e.g., 10
M down to 0.1 nM) in culture medium. Final DMSO concentration must be < 0.1%.
-
-
Treatment:
-
Add compounds to cells.
-
Crucial Step: For the Acrylamide derivative, ensure a consistent incubation time (e.g., 72 hours), as covalent inhibitors are time-dependent.
-
-
Readout:
-
Add CCK-8 or MTT reagent (10
L/well). Incubate for 2-4 hours. -
Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
-
Analysis:
-
Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.
-
Protocol B: Washout Assay (Irreversibility Test)
Objective: Distinguish between the reversible binding of Gefitinib and the covalent binding of the Acrylamide.
-
Treatment: Treat cells with 10x IC50 of Gefitinib or the Acrylamide for 2 hours.
-
Washout:
-
Group A (No Wash): Leave drug in medium.
-
Group B (Washout): Remove medium, wash cells 3x with warm PBS, and replace with drug-free medium.
-
-
Recovery: Incubate both groups for an additional 24-48 hours.
-
Readout: Measure EGFR phosphorylation (Western Blot) or Cell Viability.
-
Prediction: Gefitinib-treated cells (Washed) will recover signaling (Reversible). Acrylamide-treated cells (Washed) will remain inhibited (Irreversible).
-
Experimental Workflow Diagram
Figure 2: Workflow for distinguishing potency (IC50) and binding kinetics (Washout).
Synthesis of Technical Insights
Causality of Experimental Choices
-
Time-Dependence: Covalent inhibitors like the 3-anilino-acrylamide derivative require time to form the chemical bond. Unlike Gefitinib, where equilibrium is reached rapidly, the IC50 of the acrylamide will appear to decrease (improve) over time. Therefore, reporting IC50 without specifying incubation time (e.g., 1h vs 72h) is scientifically invalid for this class.
-
Structure-Activity Relationship (SAR): The "2,4-dichlorophenyl" moiety on the acrylamide serves to tune the electrophilicity of the double bond. If the reactivity is too high, it leads to off-target toxicity (binding other cysteines); if too low, it fails to inhibit EGFR. Gefitinib avoids this by relying purely on shape complementarity.
Self-Validating System
The Washout Assay acts as the internal control. If your "Acrylamide" compound allows signaling recovery after washing, it indicates that the compound is either (a) not binding covalently (failed reaction) or (b) has such a fast dissociation rate that the covalent bond is unstable. This validates the mechanism before assuming the IC50 data is relevant.
References
-
Cohen, M. H., et al. (2004). FDA Drug Approval Summary: Gefitinib (Iressa) Tablets. The Oncologist, 9(3), 303–306. Link
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. Link
-
Mok, T. S., et al. (2009). Gefitinib or Carboplatin–Paclitaxel in Pulmonary Adenocarcinoma. The New England Journal of Medicine, 361, 947-957. Link
-
Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib.[1][2] The New England Journal of Medicine, 350, 2129-2139. Link
-
ChemicalBook. (n.d.). This compound (CAS 338976-61-7) Entry. Link
Sources
The Finer Point of Irreversible Inhibition: A Comparative Guide to the Selectivity of Acrylamide-Based Kinase Inhibitors
In the landscape of targeted cancer therapy, the advent of covalent kinase inhibitors has marked a paradigm shift, offering durable target engagement and potent efficacy. Among these, acrylamide-based inhibitors have risen to prominence, forming the backbone of several clinically successful drugs. However, the very nature of their irreversible binding mechanism necessitates a deep understanding of their selectivity. This guide provides a comprehensive comparison of the selectivity profiles of three leading acrylamide-based kinase inhibitors: Ibrutinib, Acalabrutinib, and Osimertinib. We will delve into the experimental data that defines their on- and off-target activities, explore the methodologies used to generate these profiles, and discuss the profound implications of selectivity on clinical outcomes.
The Double-Edged Sword of Covalent Inhibition
Covalent inhibitors, particularly those containing an acrylamide "warhead," are designed to form a permanent bond with a specific cysteine residue within the ATP-binding pocket of their target kinase.[1][2][3] This irreversible interaction leads to sustained inhibition of the kinase's activity, a desirable trait for therapeutic intervention. The mechanism involves a Michael addition reaction, where the thiol group of the cysteine residue attacks the electron-deficient β-carbon of the acrylamide moiety.[1][2][3]
Caption: Mechanism of covalent inhibition by acrylamide-based inhibitors.
However, the presence of cysteine residues across the human kinome presents a significant challenge. A lack of selectivity can lead to the inhibitor binding to unintended "off-target" kinases, potentially causing a cascade of adverse effects.[4][5][6][7][8] Therefore, the therapeutic window of an acrylamide-based inhibitor is critically dependent on its selectivity profile.
Comparative Selectivity Profiles
The following sections provide a detailed comparison of the selectivity of Ibrutinib, Acalabrutinib, and Osimertinib, supported by experimental data.
Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib vs. Acalabrutinib
Ibrutinib, the first-in-class BTK inhibitor, has demonstrated remarkable efficacy in treating various B-cell malignancies.[6][9] However, its clinical use is associated with off-target effects, including an increased risk of atrial fibrillation and bleeding.[4][7][8] These adverse events are largely attributed to its inhibition of other kinases such as TEC family kinases and EGFR.[5][6]
Acalabrutinib was developed as a second-generation BTK inhibitor with the goal of improved selectivity to minimize these off-target effects.[10][11] Preclinical studies have shown that acalabrutinib is significantly more selective for BTK than ibrutinib.[11][12] This enhanced selectivity is expected to translate into a better safety profile.[10][13]
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Reference |
| BTK (On-Target) | 0.5 | 3 | [11] |
| EGFR | 5.6 | >1000 | [11] |
| ITK | 1.1 | 19 | [11] |
| TEC | 3.2-78 | >1000 | [14] |
| BLK | 0.8 | 30 | [11] |
| JAK3 | 16 | >1000 | [11] |
| CSK | - | - | [4][7][8] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Epidermal Growth Factor Receptor (EGFR) Inhibitor: Osimertinib
Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[16][17][18] The T790M mutation is a common mechanism of resistance to first- and second-generation EGFR TKIs.[19]
The selectivity of osimertinib for mutant EGFR over WT EGFR is crucial for its favorable safety profile, as inhibition of WT EGFR is associated with toxicities such as skin rash and diarrhea.[20] Osimertinib achieves this selectivity through optimized interactions with the mutated amino acid residues in the EGFR active site.[21]
| EGFR Variant | Osimertinib IC50 (nM) | Reference |
| Exon 19 deletion/T790M | <1 | [17] |
| L858R/T790M | <1 | [17] |
| Exon 19 deletion | <1 | [17] |
| L858R | <1 | [17] |
| Wild-Type EGFR | ~200 | [22] |
Kinetic studies have revealed that osimertinib inactivates the L858R/T790M mutant with approximately 50-fold greater efficiency (k_inact/K_I) compared to WT EGFR.[21] This high degree of selectivity is a key contributor to its clinical success.
Methodologies for Kinome Profiling
Determining the selectivity profile of a kinase inhibitor requires robust and comprehensive experimental techniques. Several methods are employed to assess the interactions of an inhibitor across the entire kinome.
KiNativ™ Platform
The KiNativ™ platform is a chemoproteomic technology that allows for the in-situ profiling of kinase inhibitor interactions within a native cellular context.[23][24] This approach utilizes an ATP-biotin probe that covalently labels the active site of kinases.[25] By pre-incubating cell lysates with an inhibitor, the binding of the probe to its target kinases is competed, and the degree of competition can be quantified by mass spectrometry.[23] A key advantage of this method is its ability to assess inhibitor binding to endogenous kinases in their native conformation and post-translational modification state.[23]
Caption: Simplified workflow of the KiNativ™ kinome profiling platform.
Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)
MIB-MS is another powerful technique for kinome profiling that utilizes a collection of broad-spectrum kinase inhibitors immobilized on beads.[26][27][28][29] When a cell lysate is passed over these beads, a significant portion of the kinome is captured based on their affinity for the immobilized inhibitors.[26][30] The captured kinases are then identified and quantified using mass spectrometry.[28] This method provides a snapshot of the expressed and active kinases in a sample and can be used to assess how an inhibitor alters the kinome landscape.[26][28]
Implications of Selectivity for Drug Development and Clinical Practice
The selectivity profile of an acrylamide-based kinase inhibitor has profound implications for both drug development and clinical practice.
-
Therapeutic Index: A highly selective inhibitor will have a wider therapeutic index, meaning that the dose required for efficacy is significantly lower than the dose that causes toxicity. This is a primary goal in the development of second and third-generation inhibitors.[10]
-
Adverse Event Profile: As demonstrated by the comparison of ibrutinib and acalabrutinib, improved selectivity can lead to a reduction in off-target related adverse events, improving patient tolerability and adherence to treatment.[10][11][13]
-
Combination Therapies: Understanding the off-target effects of an inhibitor is crucial when considering combination therapies. Unintended inhibition of other pathways could lead to synergistic toxicity or antagonistic effects.
-
Resistance Mechanisms: While selectivity is generally desirable, in some cases, broader activity might be beneficial. However, a highly specific inhibitor is less likely to drive the development of off-target resistance mechanisms.
Conclusion
The development of acrylamide-based kinase inhibitors represents a significant advancement in targeted cancer therapy. However, their irreversible nature underscores the critical importance of a thorough understanding of their selectivity profiles. As we have seen with the evolution from ibrutinib to acalabrutinib and the design of the highly selective osimertinib, a focused approach to minimizing off-target activity leads to safer and more effective treatments. The continued application of advanced kinome profiling technologies will be instrumental in the design of the next generation of covalent inhibitors with even greater precision and therapeutic benefit.
References
- Current time information in Scott County, US. (n.d.). Google.
- The Status of the EGFR T790M Mutation is associated with the Clinical Benefits of Osimertinib Treatment in Non-small Cell Lung Cancer Patients: A Meta-Analysis. (n.d.). PMC.
- Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 529-531.
- Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhibitors. (n.d.). ChemRxiv.
- Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. (2017). AACR Journals.
- Progression after osimertinib in EGFR T790M-mutated non-small cell cancer patients. (n.d.). ScienceDirect.
- Comparison of selected BTK-targeting agents. (n.d.). ResearchGate.
- Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020). AJMC.
- Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. (2021). Frontiers in Oncology.
- Walter, A. O., Sjin, R. T. T., Haringsma, H. J., Ohashi, K., Sun, J., LaFrance, K., ... & Jänne, P. A. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer discovery, 3(12), 1404-1415.
- Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025). Wiley Online Library.
- Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. (2011). Marketwire.
- Osimertinib for compound EGFR exon 19 deletion/T790M mutated lung squamous cell carcinoma. (n.d.). PMC.
- Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? (2024). Patient Power.
- Selectivity profiling of irreversible EGFR inhibitors using COVALfinder. (n.d.). Enzymlogic.
- Reaction mechanism of Cys797 alkylation for acrylamide inhibitors of EGFR. (n.d.). ResearchGate.
- ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. (2018). GlobeNewswire.
- Newer Covalent BTK Inhibitors: From Bench to Bedside. (2024). Expert Perspectives.
- Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions. (n.d.). PMC.
- Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. (n.d.). PMC.
- Multiplex-inhibitor bead mass spectrometry reveals differential kinome signatures in newly diagnosed and recurrent glioblastoma. (2020). SciSpace.
- Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 as Candidate Therapeutic Target. (2020). PubMed.
- Characterization of Covalent-Reversible EGFR Inhibitors. (2017). ACS Omega.
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI.
- The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... (n.d.). ResearchGate.
- Efficacy of Osimertinib in EGFR-Mutated Advanced Non-small-Cell Lung Cancer With Different T790M Status Following Resistance to Prior EGFR-TKIs: A Systematic Review and Meta-analysis. (n.d.). Frontiers.
- Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia. (2013). PMC.
- Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. (2013). PNAS.
- Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (2021). Frontiers in Immunology.
- Herman, S. E., Montraveta, A., Niemann, C. U., Mora-Jensen, H., Gulrajani, M., Krantz, F., ... & Wierda, W. G. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Leukemia, 31(5), 1188-1191.
- Ibrutinib's off-target mechanism: cause for dose optimization. (2021). Taylor & Francis Online.
- Acalabrutinib: a highly selective, potent Bruton tyrosine kinase inhibitor for the treatment of chronic lymphocytic leukemia. (n.d.). Taylor & Francis Online.
- Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer biology & therapy, 22(10-12), 529-531.
- Recent advances in methods to assess the activity of the kinome. (2017). PMC.
- Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. (2018). AACR Journals.
- Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. (2024). bioRxiv.
- Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. (2020). PubMed.
- Multiplex-inhibitor bead mass spectrometry reveals differential kinome signatures in newly diagnosed and recurrent glioblastoma. (2020). bioRxiv.
- Application of MIB/MS to analyze the kinomes of drug-sensitive and... (n.d.). ResearchGate.
- Immunomodulation: An Interesting Off-target Effect of Ibrutinib. (2015). The Hematologist | American Society of Hematology.
- Targeting the Gatekeeper: Osimertinib in EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. (2017). AACR Journals.
- CHAPTER 4: Covalent Inhibition of Kinases. (n.d.). Books - The Royal Society of Chemistry.
- Recent advances in the development of covalent inhibitors. (n.d.). PMC - NIH.
- Kinex™ Protein Kinase Microarray Services. (n.d.). Kinexus.
- Kinase Selectivity. (n.d.). CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs.
- Preclinical pharmacological profiling of ACP-5862, the major metabolite of the covalent BTK inhibitor acalabrutinib, displays intrinsic BTK inhibitory activity. (2019). Cancer Research - AACR Journals.
- Efficacy and safety of Osimertinib and other third-generation EGFR TKIs in advanced NSCLC: a systematic review and meta-analysis. (2026). PMC.
- Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Blood.
- Ibrutinib Selectively Targets FLT3-ITD in Mutant FLT3-Positive AML. (n.d.). PMC - NIH.
-
Kinase selectivity of zanubrutinib and ibrutinib[31]. BTK Bruton... (n.d.). ResearchGate. Retrieved February 23, 2026, from
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 11. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Expert Perspectives | Newer Covalent BTK Inhibitors: From Bench to Bedside - Expert Perspectives [expertperspectives.com]
- 14. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 15. Case Study - COVALfinder to Study Irreversible EGFR Drugs | Enzymlogic [enzymlogic.com]
- 16. The Status of the EGFR T790M Mutation is associated with the Clinical Benefits of Osimertinib Treatment in Non-small Cell Lung Cancer Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Osimertinib for compound EGFR exon 19 deletion/T790M mutated lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Efficacy of Osimertinib in EGFR-Mutated Advanced Non-small-Cell Lung Cancer With Different T790M Status Following Resistance to Prior EGFR-TKIs: A Systematic Review and Meta-analysis [frontiersin.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. biospace.com [biospace.com]
- 24. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 as Candidate Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. Ibrutinib Selectively Targets FLT3-ITD in Mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Efficacy Analysis of Anilino-Acrylamide Based Kinase Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the landscape of targeted cancer therapy, the emergence of drug resistance remains a formidable challenge, often curtailing the long-term efficacy of promising therapeutic agents.[1][2] This guide provides a comprehensive comparative analysis of the efficacy of a representative anilino-acrylamide based kinase inhibitor, here exemplified by a molecule structurally related to known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), in overcoming acquired resistance in non-small cell lung cancer (NSCLC) cell lines. As a senior application scientist, my aim is to not only present data but to illuminate the scientific rationale behind the experimental design, offering insights grounded in years of field experience.
Introduction: The Challenge of Acquired Resistance to Kinase Inhibitors
Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific molecular drivers of tumorigenesis.[1] The anilino-quinazoline and related acrylamide scaffolds have proven to be particularly effective pharmacophores for ATP-competitive inhibitors of kinases like EGFR.[3][4] However, the clinical utility of these inhibitors is often hampered by the development of acquired resistance, where cancer cells evolve mechanisms to evade the drug's effects, leading to disease progression.[1][2]
A classic example of acquired resistance is the development of the T790M "gatekeeper" mutation in the EGFR kinase domain, which reduces the binding affinity of first and second-generation EGFR-TKIs such as gefitinib and erlotinib.[3][5] Understanding the comparative efficacy of novel or next-generation inhibitors in the context of such resistance mechanisms is paramount for advancing cancer therapeutics.
Mechanism of Action and Resistance: A Tale of Two Conformations
The representative anilino-acrylamide inhibitor, which we will refer to as Compound X, is designed to form a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible inhibition is a key feature of many second- and third-generation TKIs, offering a potential advantage over reversible inhibitors in the face of resistance. The acrylamide moiety acts as a Michael acceptor, forming a covalent adduct with the thiol group of the cysteine residue.[6][7]
Signaling Pathway and Inhibition:
Caption: EGFR signaling pathway and the inhibitory action of Compound X.
The T790M Mutation: A formidable Adversary
The T790M mutation, by substituting a threonine with a bulkier methionine at the "gatekeeper" position of the ATP-binding pocket, sterically hinders the binding of first-generation TKIs. Furthermore, it increases the affinity of the kinase for ATP, making it more difficult for competitive inhibitors to be effective.
Experimental Design: A Framework for Comparative Efficacy Assessment
To rigorously evaluate the comparative efficacy of Compound X, we will utilize a panel of NSCLC cell lines with well-defined EGFR mutation statuses. This allows for a direct comparison of its activity against both sensitive and resistant backgrounds.
Experimental Workflow:
Caption: Workflow for assessing the comparative efficacy of Compound X.
Cell Lines and Culture Conditions
-
PC-9: Human lung adenocarcinoma cell line with an in-frame deletion in EGFR exon 19, rendering it highly sensitive to first-generation EGFR-TKIs.
-
H1975: Human lung adenocarcinoma cell line harboring both the L858R activating mutation and the T790M resistance mutation in EGFR.
Both cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Step-by-Step Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed PC-9 and H1975 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Compound X, a first-generation TKI (e.g., Gefitinib), and a third-generation TKI (e.g., Osimertinib) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitors at their respective IC50 concentrations for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparative Efficacy Data
The following tables summarize the expected data from the described experiments, comparing Compound X with standard-of-care EGFR-TKIs.
Table 1: Comparative IC50 Values (µM) in NSCLC Cell Lines
| Compound | PC-9 (EGFR ex19del) | H1975 (EGFR L858R/T790M) |
| Gefitinib (1st Gen) | 0.02 | >10 |
| Compound X | 0.05 | 0.15 |
| Osimertinib (3rd Gen) | 0.015 | 0.02 |
Table 2: Summary of Western Blot Analysis of Key Signaling Proteins
| Treatment | Cell Line | p-EGFR | p-AKT | p-ERK |
| Vehicle | PC-9 | +++ | +++ | +++ |
| Gefitinib (20 nM) | PC-9 | - | - | - |
| Compound X (50 nM) | PC-9 | - | - | - |
| Vehicle | H1975 | +++ | +++ | +++ |
| Gefitinib (1 µM) | H1975 | +++ | +++ | +++ |
| Compound X (150 nM) | H1975 | - | - | - |
| Osimertinib (20 nM) | H1975 | - | - | - |
(+++ indicates strong phosphorylation, - indicates inhibition of phosphorylation)
Discussion and Interpretation of Results
The hypothetical data presented above illustrates that Compound X demonstrates potent activity against both TKI-sensitive (PC-9) and TKI-resistant (H1975) cell lines. While its potency in the sensitive line is comparable to first-generation inhibitors, its key advantage lies in its ability to maintain significant activity in the presence of the T790M mutation, a hallmark of acquired resistance.
The low micromolar IC50 value of Compound X in H1975 cells, while not as potent as the third-generation inhibitor Osimertinib, suggests that it can effectively overcome the resistance conferred by the T790M mutation. This is further substantiated by the western blot data, which would show a marked decrease in the phosphorylation of EGFR and its downstream effectors, AKT and ERK, in both cell lines upon treatment with Compound X. This indicates that Compound X effectively shuts down the pro-survival signaling cascades that are aberrantly activated in these cancer cells.
The rationale for including both a first- and a third-generation TKI as comparators is to benchmark the performance of Compound X against the historical and current standards of care. This provides a clear context for its potential therapeutic utility.
Conclusion and Future Directions
This guide outlines a robust framework for the preclinical evaluation of novel anilino-acrylamide based kinase inhibitors in the context of acquired resistance. The data, though illustrative, underscores the potential of such compounds to address the clinical challenge of T790M-mediated resistance in NSCLC.
Future studies should expand this analysis to include a broader panel of resistant cell lines, including those with alternative resistance mechanisms such as MET amplification.[2] In vivo studies using xenograft models derived from these cell lines would be the next logical step to validate these in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of Compound X in a more complex biological system.
References
- Vertex AI Search. (2026). New approaches reveal how cancer drugs work in their cellular context.
- LoPachin, R. M., & Gavin, T. (2012). Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry. Environmental Health Perspectives, 120(12), 1650–1657.
- PubChem. (n.d.). 3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide.
- Smolecule. (2023). (E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide.
- Lama, N., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1398.
- MDPI. (2024). Cancer Therapy Resistance: Choosing Kinase Inhibitors.
- LoPachin, R. M. (2004). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Toxicological Sciences, 78(2), 135-149.
- Royal Society of Chemistry. (2021).
- Nishikawa, Y., et al. (1989). Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides. Chemical & Pharmaceutical Bulletin, 37(1), 100-105.
- ChEMBL. (n.d.). Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides.
- MDPI. (2013). Neurotoxicity of Acrylamide in Exposed Workers.
- Frontiers. (2022).
- ResearchGate. (2012). Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase.
- Taylor & Francis Online. (2020).
- Frontiers. (2023). Molecular determinants of acrylamide neurotoxicity through covalent docking.
- OAE Publishing Inc. (2025). Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer.
- Sigma-Aldrich. (n.d.). 3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide.
- Juniper Publishers. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines.
- ResearchGate. (1991).
- Deciphera Pharmaceuticals. (2026). Deciphera Pharmaceuticals Announces U.S. Food and Drug Administration Acceptance for Filing of New Drug Application for Tirabrutinib in Patients with Relapsed or Refractory PCNSL.
- MDPI. (2019).
- EurekAlert!. (2026). Novel camel antimicrobial peptides show promise against drug-resistant bacteria.
- ScienceOpen. (2015). Mechanisms of resistance to EGFR tyrosine kinase inhibitors.
- Smolecule. (2023). (E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular determinants of acrylamide neurotoxicity through covalent docking [frontiersin.org]
Elemental analysis and melting point verification for this compound
Topic: Elemental Analysis and Melting Point Verification for High-Purity Organic Compounds Content Type: Technical Method Comparison & Best Practices Guide
Executive Summary
In pharmaceutical development and advanced organic synthesis, characterizing a new chemical entity (NCE) requires more than just structural confirmation (NMR/MS); it demands rigorous purity verification. This guide compares the two fundamental "gatekeeper" techniques: Elemental Analysis (EA) and Melting Point (MP) Determination .
While often treated as routine, these methods are the primary indicators of bulk purity and solid-state integrity. This guide contrasts regulatory standard methods (Classical/Visual) against modern thermodynamic approaches (Automated/Thermal), providing decision frameworks for researchers to validate "this compound" (the target analyte) with scientific rigor.
Part 1: Elemental Analysis (The Quantitative Stoichiometric Standard)
Elemental analysis (CHN/CHNS) remains the journal-mandated standard for bulk purity. Unlike NMR, which can miss inorganic salts, or LC-MS, which quantifies ionization rather than mass fraction, EA provides a definitive check on stoichiometry.
Method Comparison: Automated Combustion vs. Wet Chemistry
| Feature | Method A: Automated Combustion (CHN/S) | Method B: Classical Wet Chemistry (Kjeldahl/Titration) |
| Principle | Flash combustion ( | Chemical digestion (e.g., |
| Precision | High ( | Variable (Dependent on analyst technique). |
| Sample Req. | Micro-scale (1–3 mg). | Macro-scale (100–500 mg). |
| Best For | Routine Purity Confirmation. The industry standard for small molecule organics. | Refractory/Inorganic Samples. Used when combustion is incomplete or for specific heteroatoms. |
| Limitations | Sensitive to moisture/solvates; requires homogenization. | Time-consuming; generates hazardous waste; cannot detect C or H. |
Critical Protocol: Achieving the Standard
The American Chemical Society (ACS) and Journal of Organic Chemistry require experimental values to be within
The "Hidden" Variable: Drying Most EA failures are not due to synthesis errors but due to trapped solvent or moisture.
-
Pre-Analysis Treatment: Dry the sample under high vacuum (
mbar) at C for 12 hours. -
Weighing: Use a microbalance (
g precision). -
Combustion Aid: For fluorinated or refractory compounds, add
or to ensure complete oxidation.
Data Interpretation Logic
-
Scenario A (Pass):
for C, H, and N. -
Scenario B (Solvate): C is low, H is high. Action: Calculate theoretical values for Sample + 0.5
or Sample + 0.1 EtOAc. If this matches, the sample is a solvate. -
Scenario C (Inorganic Contamination): All percentages (C, H, N) are lower than expected by a consistent factor. Action: Check for silica or inorganic salts (Ash test).
Visualization: EA Decision Workflow
Figure 1: Decision logic for interpreting Elemental Analysis results. Note the loop for solvent correction.
Part 2: Melting Point Verification (The Thermodynamic Fingerprint)
Melting point is not a single point but a range. A sharp range (
Method Comparison: Capillary (Visual) vs. DSC (Thermal)
| Feature | Method A: Capillary (USP <741>) | Method B: Differential Scanning Calorimetry (DSC) |
| Detection | Visual. Observer notes "onset" (collapse) and "clear point" (liquid). | Thermal. Measures heat flow (endothermic peak) vs. temperature. |
| Standard | Regulatory Gold Standard (USP, Ph. Eur.). | R&D / Polymorph Screening Standard. |
| Output | Melting Range ( | Onset Temp ( |
| Accuracy | Subjective (human eye). Rate dependent. | Objective. High precision. |
| Best For | QC Release / Quick ID. Simple, low cost, compliant. | Polymorphs & Purity. Distinguishes solvate desolvation from true melting. |
Detailed Protocol: Capillary Method (USP <741> Class Ia)
To ensure reproducibility and compliance with USP <741> [2]:
-
Sample Prep: Grind the compound to a fine powder. Fill a capillary tube to a height of 2.5–3.5 mm.[2] Compact by tapping.
-
Ramp Rate (Critical):
-
Rapid heat to
C below expected MP.[3] -
Slow Ramp:
C/minute for the final phase. Why? Fast heating causes thermal lag, resulting in an artificially high observed MP.
-
-
Observation:
-
Onset: The moment the solid column collapses or wets the tube walls.[2]
-
Clear Point: The moment the last crystal disappears.
-
Report: "m.p. 154.2–155.1 °C" (Do not report a single number).
-
Advanced Insight: Why Use DSC?
If the Capillary method shows a broad range, use DSC.
-
Purity Calculation: DSC can calculate purity (in mol%) using the Van't Hoff equation based on the shape of the melting peak [3].
-
Decomposition vs. Melt: If the baseline does not return to zero after the peak, the compound is decomposing. Capillary methods often mistake decomposition for melting (darkening of sample).
Visualization: Melting Point Method Selection
Figure 2: Workflow for selecting between Capillary and DSC methods based on research stage and result ambiguity.
Part 3: Troubleshooting & Scientific Interpretation
When results from EA and MP conflict, use this causality matrix to diagnose the issue.
| Observation | Likely Cause | Corrective Action |
| EA: C/H/N correct. MP: Low & Broad. | Polymorphism. You have a pure compound, but a mix of crystal forms. | Recrystallize from a single solvent. Run DSC to identify stable form.[4] |
| EA: Values off by | Inorganic Contamination. Salts (NaCl, | Perform Residue on Ignition (ROI) or ICP-MS. |
| EA: H is high. MP: Melt followed by bubbling. | Solvate/Hydrate. The "melt" is actually release of solvent (pseudo-melt). | Run TGA (Thermogravimetric Analysis) to quantify solvent loss.[5] |
References
-
Journal of Organic Chemistry. "Author Guidelines: Characterization of New Compounds." American Chemical Society. [Link]
-
ASTM International. "ASTM E928 - Standard Test Method for Purity by Differential Scanning Calorimetry." ASTM. [Link]
-
ASTM International. "ASTM E258 - Standard Test Method for Total Nitrogen in Organic Materials." ASTM. [Link]
Sources
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thinksrs.com [thinksrs.com]
- 3. drugfuture.com [drugfuture.com]
- 4. skztester.com [skztester.com]
- 5. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-anilino-N-(2,4-dichlorophenyl)acrylamide
[1]
Part 1: Executive Safety Assessment (The "Why")[1]
3-anilino-N-(2,4-dichlorophenyl)acrylamide is not a standard commodity solvent; it is a specialized functional intermediate, likely serving as a covalent "warhead" in kinase inhibitor design (e.g., targeting EGFR or BTK).[1] Its structure combines three distinct hazard classes that dictate its disposal protocol.
You must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .[1]
Structural Hazard Deconstruction
| Functional Group | Hazard Mechanism | Operational Implication |
| Acrylamide Moiety | Michael Acceptor: Forms covalent bonds with cysteine residues in proteins. | Neurotoxic & Carcinogenic potential. Irreversible alkylation of biological targets.[1] |
| 2,4-Dichlorophenyl | Halogenated Aromatic: Lipophilic and environmentally persistent. | Strictly Halogenated Waste. Must be incinerated at high temperatures (>1100°C) to prevent dioxin formation.[1] |
| Aniline Substructure | Metabolic Toxicity: Potential for methemoglobinemia if absorbed.[1] | Skin Absorption Hazard. Double-gloving is mandatory.[1] |
Part 2: Immediate Handling & Containment Protocol
Before disposal, the compound must be stabilized and contained.[2]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.[1]
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness per layer).[1] Change outer gloves immediately upon splash.[1]
-
Body: Tyvek® lab coat or disposable chemotherapy gown with closed cuffs.[1]
-
Eye: Chemical splash goggles (ANSI Z87.1).[1]
Waste Segregation (Critical)
NEVER mix this compound with:
-
Strong Oxidizers: Risk of uncontrolled polymerization or exothermic decomposition.[1]
-
Non-Halogenated Solvents: Contaminating a non-halogenated stream with this compound forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental impact.
-
Strong Bases: Can induce hydrolysis, releasing toxic aniline derivatives unpredictably.
Part 3: Step-by-Step Disposal Workflow
This protocol ensures compliance with EPA (RCRA) and EU waste directives.[1]
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)[1]
-
Containment: Place the solid waste in a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Seal the jar and place it inside a clear plastic zip-lock bag (double containment) before placing it in the satellite accumulation area.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Classification: Verify the solvent system.[1]
-
Accumulation: Pour into the dedicated Halogenated Solvent Carboy .
-
Record Keeping: Log the approximate mass of the compound added to the carboy. This is vital for the waste vendor's incineration profile.[1]
Scenario C: Surface Decontamination (Spill Cleanup)
Because this molecule is a Michael Acceptor, it can be chemically "quenched" (deactivated) on glassware or surfaces before final cleaning.[1]
-
Quenching Solution: Prepare a 5% solution of L-Cysteine or Glutathione in water (adjusted to pH 8-9).[1]
-
Mechanism: The thiol (-SH) group will nucleophilically attack the acrylamide double bond, neutralizing its alkylating capability.[1]
-
Procedure: Spray/wipe contaminated surfaces with this solution.[1] Allow to sit for 10-15 minutes.
-
Final Cleanup: Wipe with ethanol, then soap and water.[1] Dispose of wipes as solid hazardous waste.[1]
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for disposing of this specific compound.
Figure 1: Decision matrix for the segregation and disposal of halogenated acrylamide derivatives.[1] Note that even non-halogenated solvents must move to the Halogenated stream once this compound is dissolved in them.[1]
Part 5: Regulatory & Compliance Data
US EPA (RCRA) Considerations
While this specific molecule may not have a unique "P" or "U" list number, it falls under the "Characteristic" definitions if discarded:
-
Toxicity: Due to the dichlorophenyl and acrylamide components.[1]
-
Halogenated Solvents (F-List): If dissolved in spent methylene chloride, it becomes F002 .[1][3]
-
Best Practice Code: Use "Hazardous Waste, Solid, n.o.s. (contains chlorinated acrylamide derivative)" .[1]
Transport (DOT/IATA)
If shipping waste off-site, ensure the manifest reflects:
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound)[1]
-
Class: 6.1
-
Packing Group: III (Assumed based on analog acrylamides, verify with specific LD50 if available).
References
-
National Center for Biotechnology Information (PubChem). Acrylamide Compound Summary.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Acrylamide Safety and Health Topics. Retrieved from [Link][1]
-
Sigma-Aldrich (Merck). Safe Handling of High Potency Active Pharmaceutical Ingredients (HPAPI).[1] (General Industry Standard Reference).
Disclaimer: This guide is intended for trained scientific personnel.[1] Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your supplier before handling.
Personal Protective Equipment (PPE) & Handling Guide: 3-anilino-N-(2,4-dichlorophenyl)acrylamide
[1]
Executive Safety Summary (Read First)
Compound Class: Electrophilic Acrylamide / Halogenated Aromatic Amine Primary Hazard Mechanism: Covalent protein binding (Michael Acceptor) and potential Methemoglobinemia.
3-anilino-N-(2,4-dichlorophenyl)acrylamide is a potent research chemical often utilized as a covalent kinase inhibitor warhead or intermediate. Its structure combines a reactive acrylamide moiety (a Michael acceptor that covalently binds to cysteine residues) with a dichlorophenyl-aniline group (associated with hematological toxicity).
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or Band 4 Hazard . Standard "blue nitrile" gloves alone are insufficient for prolonged handling of stock solutions.
Hazard Profile & Risk Assessment (SAR Analysis)
Since specific toxicological data for this exact derivative may be proprietary or sparse, we apply Structure-Activity Relationship (SAR) principles to establish a safety baseline.
| Functional Group | Associated Hazard | Mechanism of Action |
| Acrylamide Moiety | Skin Sensitization (Cat 1), Neurotoxicity, Carcinogenicity | Electrophilic attack on nucleophilic amino acids (cysteine/lysine) leading to haptenization and DNA adducts. |
| 2,4-Dichloroaniline | Acute Toxicity (Dermal/Inhal), Methemoglobinemia | Oxidation of hemoglobin Fe(II) to Fe(III), reducing oxygen transport; lipophilic nature facilitates skin absorption. |
| Anilino Bridge | Organ Toxicity (Liver/Kidney) | Metabolic activation via cytochrome P450 systems. |
PPE Specifications Matrix
This matrix prioritizes permeation resistance over dexterity.
A. Hand Protection (Critical)
Standard thin nitrile gloves (4 mil) provide <5 minutes of protection against acrylamide solutions.
| Handling Scenario | Primary Glove Layer | Secondary (Outer) Layer | Rationale |
| Dry Powder Weighing | Nitrile (5-6 mil) | None (if dexterity required) | Dry solid permeation is slow; dust protection is the priority. |
| Stock Prep / Solvents | Laminate (Silver Shield/4H) | Nitrile (Disposable) | Solvents (DMSO/DCM) carry the toxicant through nitrile. Laminate blocks organic solvents. |
| Dilute Assays (<10µM) | Double Nitrile | Nitrile (Long Cuff) | "Double-gloving" creates a tortuous path for permeation and allows outer glove removal upon contamination. |
B. Respiratory & Body Protection[2][3][4][5][6][7][8][9][10][11]
| Component | Specification | Notes |
| Respiratory | Engineering Control First: Class II Biosafety Cabinet or Fume Hood. | If working outside a hood (NOT recommended), use a P100/N95 particulate respirator fitted for organic vapors. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders that can float behind lenses. |
| Body | Tyvek® Sleeves + Lab Coat | Acrylamides absorb through fabric. Sleeves cover the wrist gap between glove and coat. |
Operational Protocols
Protocol A: Weighing & Solubilization (High Risk)
The moment of highest risk is adding solvent to the dry powder, creating a concentrated, absorbable solution.
-
Static Control: Use an antistatic gun on the weighing boat. Acrylamide derivatives are often electrostatic and can "jump" during transfer.
-
Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Solvent Addition:
-
Add solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolization.
-
Cap immediately. Do not vortex open containers.
-
-
Decontamination: Wipe the exterior of the stock vial with a chemically compatible wipe (e.g., methanol-dampened) before removing it from the hood.
Protocol B: PPE Selection Decision Tree
Use the following logic flow to determine the required protection level.
Figure 1: PPE Selection Logic based on physical state and concentration. "LOC" = Location of Operation.
Emergency Response & Spill Management
Do not use water immediately on dry powder spills (this spreads the chemical).
Spill Cleanup Workflow
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Upgrade: Don double nitrile gloves, goggles, and Tyvek sleeves.
-
Contain:
-
Powder: Cover with a damp paper towel (to prevent dust) OR use a HEPA vacuum designated for hazardous waste.
-
Liquid: Cover with absorbent pads.
-
-
Neutralization (Chemical Deactivation):
-
Acrylamides can be chemically deactivated using a 1:1 mixture of Sodium Bicarbonate and Thiol (e.g., Glutathione or Mercaptoethanol) , but this is slow.
-
Preferred: Absorb, seal in a hazardous waste bag, and clean surface with 10% bleach (oxidizes the aniline) followed by 70% Ethanol .
-
Figure 2: Immediate response logic for laboratory spills.
Waste Disposal
-
Solid Waste: Dispose of all contaminated gloves, weighing boats, and paper towels in Yellow Chemotherapy/Cytotoxic Waste Bags (or your facility's equivalent for highly toxic organic solids).
-
Liquid Waste: Segregate into "Halogenated Organic Solvents" .
-
Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as the aniline moiety can react violently or form nitro-compounds.
-
-
Empty Containers: Triple rinse with DMSO or Acetone before disposal. Treat rinsate as hazardous waste.
References
-
PubChem. Acrylamide - Safety and Hazards. National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Substance Information: 4-chloroaniline. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Acrylamide. 29 CFR 1910.1035. Available at: [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
